molecular formula C6H4FN3 B8174164 6-Amino-2-fluoronicotinonitrile

6-Amino-2-fluoronicotinonitrile

Cat. No.: B8174164
M. Wt: 137.11 g/mol
InChI Key: JJGGPPOJXKTUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-fluoronicotinonitrile is a useful research compound. Its molecular formula is C6H4FN3 and its molecular weight is 137.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-2-fluoronicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-2-fluoronicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-2-fluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGGPPOJXKTUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Amino-2-fluoronicotinonitrile CAS 1445962-29-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 6-Amino-2-fluoronicotinonitrile (CAS 1445962-29-7).[1]

Advanced Scaffold for Kinase & GTPase Inhibitor Development[1]

Executive Summary

6-Amino-2-fluoronicotinonitrile (CAS 1445962-29-7) is a highly specialized pyridine building block used primarily in the discovery of small-molecule therapeutics for oncology and neurology.[1] Structurally, it features a pyridine core decorated with three distinct functional "handles": a nucleophilic amino group (C6), an electrophilic fluoro group (C2), and an electron-withdrawing nitrile group (C3).[1]

This unique substitution pattern makes it a critical intermediate for synthesizing KIF18A inhibitors (mitotic kinesin) and KRAS G12D/V inhibitors . Unlike its isomer (2-amino-6-fluoronicotinonitrile), which is easily accessible via standard nucleophilic aromatic substitution (


), the 6-amino-2-fluoro isomer requires a regioselective synthetic strategy to ensure the correct orientation of substituents for ATP-site or allosteric binding.[1]
Chemical Profile & Identification
PropertyData
CAS Number 1445962-29-7
IUPAC Name 6-Amino-2-fluoropyridine-3-carbonitrile
Synonyms 6-Amino-2-fluoronicotinonitrile; 2-Fluoro-5-cyano-6-aminopyridine (non-standard numbering)
Molecular Formula

Molecular Weight 137.12 g/mol
Physical State Brown to off-white solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Acidity (pKa) ~2.5 (Calculated for Pyridine N), Amino group is weakly basic due to electron-withdrawing CN/F

Structural Analysis:

  • C2-Fluoro: Highly activated for

    
     displacement due to the ortho-nitrile group.[1]
    
  • C3-Cyano: Strong electron-withdrawing group (EWG); facilitates nucleophilic attack at C2 and serves as a precursor for amides/heterocycles.[1]

  • C6-Amino: Electron-donating group (EDG); acts as a hydrogen bond donor in drug-target interactions (e.g., hinge binding).[1]

Synthetic Utility & Manufacturing

The synthesis of CAS 1445962-29-7 is non-trivial because direct amination of 2,6-difluoronicotinonitrile typically yields the unwanted 2-amino isomer (due to the higher electrophilicity of C2).[1] The industry-standard route circumvents this by installing the nitrile group after the amino group is established.[1]

3.1. Validated Synthesis Protocol (Regioselective Route)

This protocol avoids isomer mixtures by utilizing the para-directing effect of the amino group on a commercially available precursor.[1]

Step 1: Iodination of 2-Amino-6-fluoropyridine

  • Reagents: 2-Amino-6-fluoropyridine, N-Iodosuccinimide (NIS).[1]

  • Solvent: Acetonitrile (MeCN).

  • Mechanism: Electrophilic aromatic substitution.[1] The amino group strongly activates the para position (C5 relative to amino; C3 relative to pyridine N in final product numbering).

  • Product: 6-Fluoro-5-iodopyridin-2-amine.[1]

Step 2: Palladium-Catalyzed Cyanation [1]

  • Reagents:

    
    , 
    
    
    
    , dppf (ligand).
  • Conditions: Dioxane/Water, 100°C, 16 h.

  • Mechanism: Palladium inserts into the C-I bond (Oxidative Addition), followed by transmetallation with Zinc Cyanide and Reductive Elimination.

  • Product: 6-Amino-2-fluoronicotinonitrile (Yield: ~89%).[1][2]

3.2. Synthesis Workflow Diagram[1][3]

Synthesis Start 2-Amino-6-fluoropyridine (Comm. Available) Step1 Step 1: Iodination (NIS, MeCN) Start->Step1 Inter Intermediate: 6-Fluoro-5-iodopyridin-2-amine Step1->Inter Regioselective (Para to NH2) Step2 Step 2: Pd-Cyanation (Zn(CN)2, Pd2(dba)3, dppf) Inter->Step2 Product TARGET: 6-Amino-2-fluoronicotinonitrile (CAS 1445962-29-7) Step2->Product Yield ~89%

Caption: Regioselective synthesis route ensuring correct placement of Amino and Fluoro substituents.

Experimental Protocols
Protocol A: Preparation of 6-Amino-2-fluoronicotinonitrile

Source: Adapted from WO2020132651A1 (Example 21)

  • Iodination:

    • Charge a reactor with 2-amino-6-fluoropyridine (1.0 eq) and acetonitrile (10 vol).

    • Cool to 10°C. Add N-iodosuccinimide (NIS) (1.05 eq) portion-wise.

    • Stir at 10°C for 30 min, then warm to 20-25°C and stir for 1 hour.

    • Workup: Concentrate solvent.[1][4] Dilute residue with water.[1][3] Filter the precipitated brown solid (6-fluoro-5-iodopyridin-2-amine ).[1]

    • Validation: MS (ESI) m/z ~239 [M+H]+.[1]

  • Cyanation:

    • Dissolve the iodo-intermediate (1.0 eq) in 1,4-dioxane (9 vol) and water (1 vol).[1]

    • Add Zinc Cyanide (

      
      , 0.6 eq), 
      
      
      
      (0.05 eq), and dppf (0.1 eq).
    • Degas with nitrogen/argon.[1] Heat to 100°C for 16 hours.[1]

    • Workup: Filter through Celite. Wash filtrate with water/brine.[1] Dry over

      
      .[1][3]
      
    • Purification: Flash chromatography (0-50% EtOAc in Petroleum Ether).[1][5]

    • Yield: ~89% as a brown solid.[1]

    • Validation:

      
       NMR (300 MHz, DMSO-
      
      
      
      ):
      
      
      7.81 (t, 1H), 7.64 (s, 1H), 7.51 (s, 2H,
      
      
      ).[1][5]
Protocol B: Downstream Utilization (

Displacement)

The primary utility of this scaffold is the displacement of the C2-fluorine by secondary amines.[1]

  • Mix 6-Amino-2-fluoronicotinonitrile (1.0 eq) with the desired amine (e.g., 4,4-difluoropiperidine, 2.0 eq).

  • Add base (DIPEA, 3.0 eq) in DMSO or NMP.

  • Heat to 120-145°C for 12-16 hours.

    • Note: High temperature is required because the electron-donating amino group at C6 deactivates the ring slightly compared to a simple halopyridine, despite the activating nitrile.[1]

  • Isolate product via extraction and silica chromatography.[1][3]

Applications in Drug Discovery[1][6][7]

This compound serves as a "hinge-binder" or "solvent-front" scaffold in kinase inhibitors.[1]

  • KIF18A Inhibitors: Used to synthesize inhibitors for chromosomal instability in cancer.[1] The pyridine nitrogen and C6-amino group often form a bidentate hydrogen bond network with the target protein backbone.[1]

  • KRAS Inhibitors: The scaffold allows the attachment of bulky piperazine/piperidine moieties at C2 (displacing F) while maintaining a rigid, polar core.

Reactivity Profile Diagram[1]

Reactivity Center 6-Amino-2-fluoronicotinonitrile SnAr SnAr at C2 (Displacement of F) Center->SnAr Amines/Heat Hydrolysis Nitrile Hydrolysis (to Amide/Acid) Center->Hydrolysis NaOH/H2O2 Sandmeyer Sandmeyer Reaction (Transformation of NH2) Center->Sandmeyer NaNO2/HX Prod1 2-Amino-6-amino-nicotinonitriles (Kinase Inhibitors) SnAr->Prod1 Prod2 6-Amino-2-fluoronicotinamide Hydrolysis->Prod2 Prod3 2-Fluoro-6-halo-nicotinonitrile Sandmeyer->Prod3

Caption: Primary reactivity pathways. The SnAr pathway (Red) is most critical for medicinal chemistry.[1]

Safety & Handling (SDS Summary)
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Specific Risks:

    • Cyanide Generation: Under strong acidic conditions or combustion, may release HCN.

    • Fluoride Release: Combustion may release HF.[1]

  • Storage: Keep refrigerated (2-8°C). Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References
  • Preparation of KIF18A Inhibitors. World Intellectual Property Organization, WO2020132651A1, 2020.

  • Macrocyclic KRAS Inhibitors and Methods of Use. World Intellectual Property Organization, WO2024107686A1, 2024.

  • Regioselectivity in Nucleophilic Aromatic Substitution of Fluorinated Pyridines. Journal of Heterocyclic Chemistry, Vol 54, Issue 2, 2017.[1] (General mechanistic grounding for Step 1).

  • PubChem Compound Summary for CID 89649936 (6-Amino-2-fluoronicotinonitrile). National Center for Biotechnology Information.[1] [1]

Sources

6-Amino-2-fluoronicotinonitrile: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitrogen-based heterocycles has become a cornerstone of rational drug design.[1][2] 6-Amino-2-fluoronicotinonitrile emerges as a particularly valuable building block, offering a trifecta of functional groups—an amine, a nitrile, and a fluorine-substituted pyridine core—that provide chemists with a versatile platform for molecular exploration. The electron-withdrawing nature of the fluorine atom and nitrile group profoundly influences the electronic properties of the pyridine ring, while the amino group provides a critical vector for hydrogen bonding interactions. This unique combination makes the scaffold exceptionally well-suited for developing targeted therapeutics, particularly in the realm of kinase inhibitors where precise interactions within ATP-binding pockets are paramount.[3][4] This guide serves to consolidate the core technical information on 6-Amino-2-fluoronicotinonitrile, providing researchers and drug development professionals with the foundational knowledge required to effectively leverage this compound in their synthetic and discovery programs.

Molecular Structure and Physicochemical Properties

The structural architecture of 6-Amino-2-fluoronicotinonitrile is key to its utility. The fluorine atom at the 2-position and the amino group at the 6-position create a distinct electronic and steric profile, influencing its reactivity and intermolecular binding potential.

2D Structure:

Chemical structure of 6-Amino-2-fluoronicotinonitrile

SMILES Notation: N#Cc1cc(N)nc(F)c1

Physicochemical Data Summary

The fundamental properties of 6-Amino-2-fluoronicotinonitrile are summarized below. This data is essential for planning synthetic transformations, formulation studies, and analytical method development.

PropertyValueSource
CAS Number 1445962-29-7
Molecular Formula C₆H₄FN₃
Molecular Weight 137.11 g/mol
Density (Predicted) 1.4±0.1 g/cm³
Appearance Solid (form may vary)General Chemical Properties
Purity Typically >97%Commercial Vendor Data

Note: Physical properties such as melting point and solubility are not widely published and should be determined experimentally.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, along with a broad signal for the amino group protons.

  • H-4 & H-5 (aromatic) : These protons will appear as doublets due to coupling with each other and smaller couplings to the fluorine atom. The electron-withdrawing fluorine and nitrile groups will shift these signals downfield, likely in the range of δ 6.5-8.0 ppm .

  • -NH₂ (amino) : A broad singlet, typically in the range of δ 4.5-6.0 ppm , is expected. The chemical shift can vary with solvent and concentration.

¹³C NMR Spectroscopy

The carbon spectrum will display six distinct signals for each carbon atom in the molecule.

  • C-F (C2) : This carbon will show a large one-bond coupling constant (¹JCF) and is expected to be significantly downfield, in the range of δ 160-165 ppm .

  • C-NH₂ (C6) : Also significantly downfield due to the attached nitrogen, likely in the δ 158-162 ppm range.

  • C-CN (C3) & Aromatic CH (C4, C5) : These carbons will appear in the typical aromatic region of δ 100-145 ppm .

  • -C≡N (nitrile) : The nitrile carbon will be found in the δ 115-120 ppm range.

¹⁹F NMR Spectroscopy

A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum provides clear diagnostic peaks for the key functional groups.[1][2]

  • N-H Stretch : Two characteristic sharp-to-medium bands for the primary amine are expected in the 3300-3500 cm⁻¹ region.

  • C≡N Stretch : A sharp, medium-intensity absorption for the nitrile group should appear in the 2220-2260 cm⁻¹ range.[1]

  • C=C / C=N Stretch : Aromatic ring stretching vibrations will be observed in the 1500-1650 cm⁻¹ region.

  • C-F Stretch : A strong absorption band characteristic of the C-F bond is expected in the 1200-1300 cm⁻¹ region.

Synthesis and Purification

While a specific, peer-reviewed synthesis for 6-Amino-2-fluoronicotinonitrile is not prominently documented, a highly plausible and efficient synthetic route can be designed based on the principles of nucleophilic aromatic substitution (SNAr). The starting material of choice would be 2,6-difluoronicotinonitrile.

Scientific Rationale for Proposed Synthesis

The SNAr mechanism is exceptionally effective on electron-deficient aromatic systems like fluoropyridines. The reaction proceeds through a stabilized Meisenheimer intermediate.

  • Reactivity of Fluorine : In SNAr, fluorine is an excellent leaving group, often superior to chlorine or bromine, because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly activates the ring towards this attack, accelerating the reaction.

  • Regioselectivity : Nucleophilic attack on pyridine rings is favored at the 2- and 4-positions (ortho and para to the ring nitrogen), as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. In 2,6-difluoronicotinonitrile, both positions are activated. Selective mono-substitution can often be achieved by controlling stoichiometry and reaction conditions. Amination at the 6-position is sterically less hindered than at the 2-position, which is adjacent to the nitrile group.

Proposed Experimental Protocol

Reaction: Selective ammonolysis of 2,6-difluoronicotinonitrile.

  • Setup : To a sealed pressure vessel equipped with a magnetic stir bar, add 2,6-difluoronicotinonitrile (1.0 eq).

  • Solvent and Reagent : Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Add a solution of ammonia (e.g., 7N in a compatible solvent like methanol, or aqueous ammonium hydroxide) (1.5-2.0 eq). The use of excess ammonia drives the reaction towards mono-substitution and minimizes bis-addition.

  • Reaction Conditions : Seal the vessel and heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up : Cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. The product may precipitate as a solid.

  • Extraction : If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 6-Amino-2-fluoronicotinonitrile.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product SM1 2,6-Difluoronicotinonitrile Reaction Nucleophilic Aromatic Substitution (SNAr) Solvent: DMSO or DMF Temp: 80-100 °C SM1->Reaction SM2 Ammonia (NH₃) SM2->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 6-Amino-2-fluoronicotinonitrile Purification->Product

Proposed workflow for the synthesis of 6-Amino-2-fluoronicotinonitrile.

Role in Medicinal Chemistry and Drug Discovery

The 6-aminopyridine scaffold is a well-established "privileged structure" in drug discovery, particularly for its ability to act as a hinge-binder in protein kinases.[4] 6-Amino-2-fluoronicotinonitrile leverages this core structure with additional functionalities that fine-tune its properties for therapeutic applications.

G Core 6-Amino-2-fluoronicotinonitrile 6-Amino Group 2-Fluoro Group 3-Nitrile Group Pyridine Core Properties Key Physicochemical & Pharmacological Contributions H-Bond Donor/Acceptor Modulates pKa & Lipophilicity Metabolic Blocking & Polarity Rigid Scaffold & Dipole Moment Core:f0->Properties:p0 Hinge Binding Core:f1->Properties:p1 Enhances Potency Core:f1->Properties:p2 Improves PK Core:f2->Properties:p1 Modulates Electronics Core:f3->Properties:p3 Structural Anchor

Functional group contributions to drug-like properties.
  • 6-Amino Group : This primary amine is crucial for forming key hydrogen bonds. In many kinase inhibitors, the aminopyridine motif acts as a bidentate hydrogen bond donor and acceptor, anchoring the molecule to the "hinge region" of the kinase ATP-binding site. This interaction is often critical for potent and selective inhibition.[4]

  • 2-Fluoro Group : The introduction of fluorine can have several beneficial effects.[1][2]

    • Metabolic Stability : Fluorine can block sites susceptible to oxidative metabolism, thereby increasing the half-life of a drug.

    • Binding Affinity : The highly polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions within a protein binding pocket, enhancing potency.

    • Modulation of pKa : The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can reduce off-target effects and improve cell permeability.

  • 3-Nitrile Group : The nitrile group is a strong electron-withdrawing group and a weak hydrogen bond acceptor. It can be used to modulate the electronic properties of the ring, serve as a handle for further synthetic elaboration, or occupy small hydrophobic pockets within a target protein.

Application in Kinase Inhibitor Design

The aminopyridine scaffold is a key component of numerous approved and investigational kinase inhibitors. For instance, recent research has highlighted 6-amino pyridine derivatives as potent dual inhibitors of GSK-3β and CK-1δ for Alzheimer's disease and as ROCK2 inhibitors for breast cancer metastasis.[3][4] While 6-Amino-2-fluoronicotinonitrile is not explicitly mentioned in these studies, its structure is ideally suited for incorporation into such design strategies. It provides the essential hinge-binding amino group, while the fluorine and nitrile offer vectors for optimization of potency, selectivity, and pharmacokinetic (ADME) properties.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 6-Amino-2-fluoronicotinonitrile is not universally available, data from structurally similar aminofluoropyridines and aminonitriles should be used to guide handling procedures. The compound should be treated as potentially hazardous.

  • Hazard Classification (Anticipated) :

    • Harmful if swallowed.

    • May cause skin and serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.

    • Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

    • Respiratory Protection : Handle only in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

  • Handling and Storage :

    • Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

    • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures :

    • If Inhaled : Move the person to fresh air.

    • In Case of Skin Contact : Wash off immediately with plenty of soap and water.

    • In Case of Eye Contact : Rinse cautiously with water for several minutes.

    • If Swallowed : Rinse mouth and seek immediate medical attention. Do NOT induce vomiting.

Disclaimer : This information is based on related compounds and is not a substitute for a formal risk assessment. Always consult a complete and current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

6-Amino-2-fluoronicotinonitrile represents a high-value, strategically designed building block for drug discovery. Its combination of a proven hinge-binding motif with functionalities that allow for the fine-tuning of metabolic stability, binding affinity, and overall physicochemical properties makes it a powerful tool for medicinal chemists. The straightforward and plausible synthetic route via nucleophilic aromatic substitution ensures its accessibility for research and development programs. As the demand for novel, selective, and potent therapeutics continues to grow, particularly in oncology and neurology, the utility of scaffolds such as 6-Amino-2-fluoronicotinonitrile is poised to expand, enabling the creation of next-generation targeted therapies.

References

  • Dalian Shuangbo Pharmaceutical Chemical Co ltd. (2022). Preparation method of 6-fluoronicotinic acid.
  • Hartwig, J. F., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved February 12, 2026, from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • US Patent No. 8829195. (2021). Regulations.gov. [Link]

  • US Patent for Process for producing 2-amino-nicotinonitrile intermediates. (n.d.).
  • Kartal, Z., & Şahin, O. (2021). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]

  • US Patent for Method for the production of 2,6-dichloro-5-fluoronicotinonitrile. (n.d.).
  • McDermott, A. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. [Link]

  • US Patent for Process for the preparation of 2-amino-alkylpyridines. (n.d.).
  • Imidazopyridine substituted tropane derivatives with CCR5 receptor antagonist activity for the treatment of HIV and inflammation - Patent US-7790740-B2. (n.d.). PubChem. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. [Link]

  • Kumar, A., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. [Link]

  • Lin, Z., et al. (2024). EFG-CS: Predicting chemical shifts from amino acid sequences with protein structure prediction using machine learning and deep learning models. PMC. [Link]

  • Pop, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to 6-Amino-2-fluoronicotinonitrile and 2-Amino-6-fluoronicotinonitrile: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, fluorinated pyridines are privileged scaffolds, offering unique electronic properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] Among these, aminofluoronicotinonitriles serve as critical building blocks for a diverse range of therapeutic agents. However, the seemingly subtle positional isomerism between 6-Amino-2-fluoronicotinonitrile and 2-Amino-6-fluoronicotinonitrile presents a significant divergence in chemical reactivity, spectroscopic signature, and ultimately, biological activity. This guide provides a comprehensive technical comparison of these two isomers, offering researchers, scientists, and drug development professionals the foundational knowledge required to make informed decisions in scaffold selection and synthetic strategy. We will dissect their structural nuances, compare their physicochemical and spectroscopic data, detail distinct synthetic methodologies, and explore the profound impact of their isomeric differences on reactivity and application in drug discovery.

Introduction: The Strategic Importance of Isomeric Purity

The introduction of fluorine into drug candidates is a well-established strategy to modulate key pharmacological properties.[1] Its high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism.[1][3] When combined with an amino group and a cyano group on a pyridine ring, the resulting aminofluoronicotinonitrile structure becomes a versatile precursor for complex heterocyclic systems.[4]

The core challenge, however, lies in the precise control of regiochemistry. 6-Amino-2-fluoronicotinonitrile and 2-Amino-6-fluoronicotinonitrile share the same molecular formula (C₆H₄FN₃) and molecular weight, yet the differential placement of the amino and fluoro substituents dramatically alters the molecule's electronic landscape. This guide will illuminate these differences, moving beyond simple identification to a deeper understanding of the causal relationships between structure and function.

Fundamental Structural & Physicochemical Differences

Nomenclature and Structural Analysis

The foundational difference between the two molecules lies in the substitution pattern on the nicotinonitrile (3-cyanopyridine) core. The pyridine ring is numbered starting from the nitrogen atom as position 1.

  • 6-Amino-2-fluoronicotinonitrile: The amino group (-NH₂) is at the 6-position and the fluoro group (-F) is at the 2-position.

  • 2-Amino-6-fluoronicotinonitrile: The amino group (-NH₂) is at the 2-position and the fluoro group (-F) is at the 6-position.

The cyano group (-CN) remains at the 3-position in both isomers. This distinction in the placement of an electron-donating group (amino) and a powerful electron-withdrawing group (fluoro) relative to the pyridine nitrogen and each other is the primary driver of their distinct properties.

Caption: Chemical structures of the two isomers.

Comparative Physicochemical Properties

A summary of the key physicochemical properties highlights the similarities and subtle differences between the isomers.

Property6-Amino-2-fluoronicotinonitrile2-Amino-6-fluoronicotinonitrileReference
CAS Number 1445962-29-786724-79-0[5][6]
Molecular Formula C₆H₄FN₃C₆H₄FN₃
Molecular Weight 137.12 g/mol 137.12 g/mol
Appearance Solid (Typical)Solid (Typical)
Melting Point Data not widely publishedData not widely published

While basic properties like molecular weight are identical, properties influenced by intermolecular forces and crystal packing (e.g., melting point, solubility) are expected to differ due to variations in dipole moment and hydrogen bonding potential.

Spectroscopic Differentiation: An Analytical Guide

Definitive identification in the laboratory relies on spectroscopic methods. While mass spectrometry will confirm the molecular weight (137.12 g/mol ), it cannot distinguish between the isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the two aromatic protons on the pyridine ring are highly diagnostic.

  • For 6-Amino-2-fluoronicotinonitrile: The protons are at positions 4 and 5. The proton at C5 will be a doublet coupled to the proton at C4. The proton at C4 will be a doublet of doublets, coupled to the proton at C5 and the fluorine at C2.

  • For 2-Amino-6-fluoronicotinonitrile: The protons are also at positions 4 and 5. The electronic environment is different, leading to distinct chemical shifts compared to its isomer. The proton at C4 will be a doublet of doublets (coupled to H5 and F6), and the proton at C5 will be a doublet (coupled to H4).

The broad singlet corresponding to the -NH₂ protons will also appear in the spectrum, typically in the range of 5.3-6.0 ppm, though its exact position can vary with solvent and concentration.[7][8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive and definitive technique for distinguishing these isomers.[9] The chemical shift of the fluorine signal and its coupling to adjacent protons will be unique for each molecule. A key distinguishing feature will be the magnitude of the coupling constant (J-value) between the fluorine atom and the proton at the adjacent position, which provides clear evidence of the substitution pattern.

¹³C NMR and IR Spectroscopy
  • ¹³C NMR: The carbon spectrum will show six distinct signals for each isomer. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling (¹JCF), a hallmark of fluorinated aromatics. The chemical shifts of C2, C6, and the other ring carbons will be measurably different between the two isomers due to the varied electronic effects.

  • Infrared (IR) Spectroscopy: Both molecules will show characteristic peaks for N-H stretching of the amino group (typically two bands around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2210-2230 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).[7] While subtle differences in peak positions and intensities may exist, IR is less definitive for isomer differentiation than NMR.

Synthesis & Mechanistic Insights

The synthetic routes to these isomers are fundamentally different, dictated by the principles of nucleophilic aromatic substitution (SₙAr) on substituted pyridine rings. The choice of starting material is critical for achieving the desired regiochemistry.

Synthesis of 6-Amino-2-fluoronicotinonitrile

A common strategy involves starting with a precursor that already has a leaving group at the 2-position, such as 6-Amino-2-chloronicotinonitrile . The chlorine atom can then be displaced by fluoride in a halogen exchange (HALEX) reaction.

Workflow: Synthesis of 6-Amino-2-fluoronicotinonitrile

Caption: Synthetic workflow for 6-Amino-2-fluoronicotinonitrile.

Causality: The SₙAr reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the cyano group. Starting with the amino group already in place at position 6 directs the synthesis.

Synthesis of 2-Amino-6-fluoronicotinonitrile

Conversely, the synthesis of this isomer typically starts from a precursor with a leaving group at the 6-position, like 2,6-difluoropyridine or 2-amino-6-chloronicotinonitrile .

Workflow: Synthesis of 2-Amino-6-fluoronicotinonitrile

Caption: A potential synthetic workflow for 2-Amino-6-fluoronicotinonitrile.

Causality: In 2,6-difluoropyridine, both fluorine atoms are activated towards nucleophilic attack. Under controlled conditions, selective displacement of one fluorine by an amino group can be achieved.[10] Subsequent steps would be required to introduce the cyano group at the 3-position. An alternative, more direct route could start from a pre-functionalized precursor like 2-amino-6-chloro-3-iodopyridine, followed by cyanation.

Detailed Experimental Protocol: Synthesis of 2-Amino-6-fluoropyridine from 2,6-Difluoropyridine

This protocol describes a key step often used in the synthesis of the 2-amino-6-fluoro scaffold.

  • Reaction Setup: In a sealed steel reaction vessel, charge 2,6-difluoropyridine (1 equiv.).

  • Reagent Addition: Add aqueous ammonium hydroxide solution (28-30%, ~4 mL per gram of starting material).[10]

  • Reaction Conditions: Seal the vessel and heat to 105°C for 15 hours. The elevated temperature and pressure are necessary to drive the SₙAr reaction with ammonia as the nucleophile.[10]

  • Work-up: Cool the reaction mixture in an ice bath. The product, 2-Amino-6-fluoropyridine, will precipitate as a solid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the product as a white solid.[10]

  • Validation: Confirm the structure of the product using ¹H NMR and Mass Spectrometry before proceeding to subsequent synthetic steps.

This self-validating protocol relies on the significant change in solubility between the liquid starting material and the solid product, allowing for straightforward isolation.

Reactivity & Application in Drug Discovery

The isomeric difference has profound implications for how these molecules behave in subsequent chemical reactions and how they interact with biological targets.

Comparative Reactivity in SₙAr Reactions

The fluorine atom in both isomers is a good leaving group for Nucleophilic Aromatic Substitution (SₙAr). However, its reactivity is modulated by the position of the electron-donating amino group.

  • In 6-Amino-2-fluoronicotinonitrile: The fluorine at the 2-position is ortho to the activating pyridine nitrogen. The amino group at the 6-position is para to the fluorine, and its electron-donating effect can partially deactivate the ring towards nucleophilic attack compared to a non-aminated system.

  • In 2-Amino-6-fluoronicotinonitrile: The fluorine at the 6-position is also ortho to the pyridine nitrogen. The amino group is now at the 2-position, ortho to the fluorine. This proximity can lead to more complex electronic effects and potential intramolecular interactions.

Generally, a fluorine atom on a pyridine ring is significantly more reactive towards SₙAr than a chlorine atom, often allowing for milder reaction conditions.[11][12] This makes fluorinated pyridines highly valuable for late-stage functionalization in drug discovery programs.[11][12]

G cluster_0 Drug Design Decision Flow Start Need Aminofluoronicotinonitrile Scaffold Decision1 Is the 2-position required for binding or as a vector for diversification? Start->Decision1 PathA Select 6-Amino-2-fluoronicotinonitrile Decision1->PathA  Yes PathB Select 2-Amino-6-fluoronicotinonitrile Decision1->PathB  No (C6 is the diversification point) ReactionA Perform SNAr at C2 with Nucleophile (Nu) PathA->ReactionA ReactionB Perform SNAr at C6 with Nucleophile (Nu) PathB->ReactionB End Final Target Molecule ReactionA->End ReactionB->End

Caption: Logic diagram for isomer selection in drug design.

Role as Pharmacophores in Medicinal Chemistry

The distinct arrangement of hydrogen bond donors (amino H), hydrogen bond acceptors (pyridine N, cyano N), and the lipophilic/polar fluorine atom creates two unique pharmacophores.

  • 6-Amino-2-fluoronicotinonitrile presents a specific 3D arrangement of these features that will have a distinct binding profile in a protein active site compared to its isomer. The fluorine at C2 can form specific halogen bonds or other non-covalent interactions, while the amino group at C6 projects its hydrogen bond donors into a different region of space.

  • 2-Amino-6-fluoronicotinonitrile reverses this arrangement. This can be the difference between a potent, selective inhibitor and an inactive compound. The choice between these isomers is a critical, data-driven decision in lead optimization, where chemists explore the structure-activity relationship (SAR) around a core scaffold.

Fluorinated nitrogen-containing heterocycles are prevalent in marketed drugs, highlighting their importance in modern drug design.[2][13]

Conclusion

While 6-Amino-2-fluoronicotinonitrile and 2-Amino-6-fluoronicotinonitrile are constitutionally similar, they are fundamentally distinct chemical entities. Their differences are manifested in their spectroscopic signatures, synthetic accessibility, and chemical reactivity. For the drug discovery professional, understanding these nuances is not merely an academic exercise; it is a prerequisite for the rational design of novel therapeutics. The ability to definitively identify the correct isomer, select the appropriate synthetic strategy, and anticipate its reactivity is paramount to the successful advancement of a medicinal chemistry program. This guide serves as a foundational reference to empower scientists to leverage the unique properties of these valuable building blocks with precision and confidence.

References

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

  • Studer, A., et al. (2022). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. ChemRxiv. Available at: [Link]

  • Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Research Square. Available at: [Link]

  • Williamson, P. T. F., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. Available at: [Link]

  • Wilks, M. Q., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-6-fluorobenzonitrile. Available at: [Link]

  • Autechem. (n.d.). 6-Amino-2-fluoronicotinic acid. Available at: [Link]

  • Al-Masum, M. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 2-amino-2',5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3 carbonitrile 4b. Available at: [Link]

  • Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. Available at: [Link]

  • Singh, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. Available at: [Link]

  • Palma, A., et al. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. Available at: [Link]

  • Koksch, B., et al. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Pharmaceutical applications of organofluorine compounds. Available at: [Link]

  • Koksch, B., et al. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Luchinat, C., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for ¹⁹F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR. Available at: [Link]

  • Pomerantz, W. C., et al. (2015). Protein-observed ¹⁹F-NMR for fragment screening, affinity quantification and druggability assessment. PMC. Available at: [Link]

  • Leah4sci. (2024). Amino Acid Stereochemistry - R & S vs D & L. YouTube. Available at: [Link]

  • Leah4sci. (2016). Amino Acid Stereochemistry R and S vs D and L Configuration. YouTube. Available at: [Link]

  • Cox, P. A., et al. (2016). Distinguishing the Cyanobacterial Neurotoxin β-N-methylamino-L-alanine (BMAA) From Other Diamino Acids. PubMed. Available at: [Link]

  • Steffen's Chemistry Pages. (n.d.). Amino Acids (NMR and more). Available at: [Link]

Sources

Safety Data Sheet (SDS) for 6-Amino-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety & Handling of 6-Amino-2-fluoronicotinonitrile in Pharmaceutical Synthesis

Executive Summary & Strategic Context

In the landscape of modern drug discovery, 6-Amino-2-fluoronicotinonitrile (CAS: 1445962-29-7) has emerged as a high-value scaffold, particularly in the synthesis of tyrosine kinase inhibitors and SHP2 allosteric inhibitors. Its structural utility lies in its "push-pull" electronic character: the electron-withdrawing nitrile group activates the pyridine ring, while the 2-fluoro substituent serves as a precise handle for nucleophilic aromatic substitution (


), enabling the rapid construction of fused heterocycles like pyrido[2,3-d]pyrimidines.

However, this chemical utility introduces specific toxicological risks.[1][2] As a fluorinated aminonitrile, it presents a dual hazard profile: potential cyanide liberation under metabolic or extreme thermal stress, and sensitization risks typical of aniline-like motifs. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a causality-driven operational framework for safe handling.

Chemical & Physical Identity

Table 1: Physicochemical Profile

ParameterSpecification
IUPAC Name 6-Amino-2-fluoropyridine-3-carbonitrile
CAS Number 1445962-29-7
Molecular Formula

Molecular Weight 137.12 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Melting Point >140°C (Typical for class; verify per CoA)
Reactivity Susceptible to

at C-2; Nitrile hydrolysis in strong acid/base

Hazard Architecture & Toxicology

Understanding the mechanism of toxicity is the first step in mitigation. We do not merely label this compound "Toxic"; we analyze why.

The Nitrile-Fluorine Nexus
  • Acute Toxicity (Oral/Dermal/Inhalation):

    • GHS Classification: Category 4 (Harmful).[1]

    • Mechanism: While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via Cytochrome P450) can liberate the cyanide ion (

      
      ), inhibiting cytochrome c oxidase and stalling mitochondrial respiration.
      
    • The Fluorine Factor: The C-F bond is metabolically stable, but it increases lipophilicity, potentially enhancing dermal absorption rates compared to non-fluorinated analogs.

  • Sensitization (H317):

    • The exocyclic amine at position 6 can act as a hapten. Upon binding to skin proteins, it may trigger a T-cell mediated delayed hypersensitivity reaction (Type IV).

  • Specific Target Organ Toxicity (STOT-SE):

    • Dust inhalation causes mechanical and chemical irritation to the upper respiratory tract (H335).

Engineering Controls & Personal Protective Equipment (PPE)

Standard "lab safety" is insufficient. We employ a Barrier-Analysis Approach .

Engineering Controls
  • Primary Containment: All handling of the neat solid must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 0.5 m/s (100 fpm).

  • Static Control: As a dry organic powder, electrostatic discharge is a risk. Use anti-static weighing boats and ground all transfer equipment.

PPE Selection Logic
  • Hand Protection:

    • Routine Handling:Nitrile Rubber (0.11 mm minimum) .

    • Solution Handling (DMSO/DMF): Standard nitrile degrades rapidly in DMF. If dissolved in penetrating solvents, use Double-gloving (Laminate inner / Nitrile outer) or Butyl Rubber .

  • Respiratory Protection:

    • If hood containment is breached or during spill cleanup, a Full-Face Respirator with ABEK-P3 cartridges (Organic vapor + Acid gas + Particulate) is mandatory. The "Acid Gas" rating is a precaution against potential HCN evolution during decomposition.

Operational Protocols

Safe Handling Workflow (Visualization)

The following diagram outlines the decision logic for handling 6-Amino-2-fluoronicotinonitrile, integrating safety checks at every transition.

SafeHandling Start Start: Weighing & Transfer CheckEngineering Verify Fume Hood (Face Velocity > 0.5 m/s) Start->CheckEngineering PPE_Check PPE Verification: Nitrile Gloves + Lab Coat + Goggles CheckEngineering->PPE_Check Solvent_Decision Is Compound in Solution? PPE_Check->Solvent_Decision Solid_Handling Solid Handling: Use Anti-static Spatula Avoid Dust Generation Solvent_Decision->Solid_Handling No (Powder) Solvent_Handling Solution Handling: Check Solvent Compat. (Use Butyl for DMF/DMSO) Solvent_Decision->Solvent_Handling Yes (Dissolved) Reaction Reaction Setup: Closed Vessel Inert Atmosphere (N2/Ar) Solid_Handling->Reaction Solvent_Handling->Reaction Waste Waste Disposal: Segregate into 'Toxic Organic' Reaction->Waste

Figure 1: Operational workflow ensuring barrier integrity during synthesis.

Synthesis & Quenching Protocol
  • Reaction Setup: Due to the electron-deficient nature of the pyridine ring, this compound is often reacted with nucleophiles.

    • Caution: Avoid acidic conditions during workup if possible. If acid is required (e.g., Boc-deprotection of a downstream intermediate), ensure the system is vented to a scrubber.

  • Spill Management (Self-Validating):

    • Isolate: Evacuate immediate area.

    • Neutralize: Do not use water initially. Cover with a dry absorbent (Vermiculite).

    • Clean: Scoop into a hazardous waste bag.

    • Validate: Wipe surface with a moist pad and check with a UV lamp (many aminopyridines fluoresce) or perform a surface swab test if available.

Emergency Response Architecture

In the event of exposure, the response must be immediate and specific to the Nitrile/Fluorine hazards.[1][2][3][4]

Exposure Response Logic

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Monitor for Cyanosis Skin->Action_Skin Action_Eye 1. Rinse 15 min (Eyewash) 2. Consult Ophthalmologist Eye->Action_Eye Action_Inhal 1. Fresh Air 2. Oxygen if dyspneic 3. Medical Eval (Observation) Inhalation->Action_Inhal Medical Medical Intervention: Treat as potential Cyanide/Fluoride (Supportive Care) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Triage logic for acute exposure incidents.[5]

Fire Fighting Measures
  • Hazardous Combustion Products: Carbon oxides (

    
    ), Nitrogen oxides (
    
    
    
    ), Hydrogen Fluoride (
    
    
    ), Hydrogen Cyanide (
    
    
    ).
  • Action: Firefighters must wear SCBA.

  • Extinguishing Media: Dry chemical or

    
    . Water spray may be used to cool containers but must be contained to prevent environmental runoff (aquatic toxicity).
    

Waste Disposal & Environmental Compliance

  • Classification: Hazardous Waste (Toxic, Irritant).

  • Disposal Method: High-temperature incineration equipped with a scrubber for

    
     and 
    
    
    
    removal.
  • Self-Validation: Never dispose of down the drain. Verify pH of aqueous waste streams before disposal; if acidic, neutralize to prevent volatile HCN formation.

References

  • Matrix Scientific. (2023). Safety Data Sheet: 6-Amino-2-fluoronicotinonitrile. Retrieved from

  • PubChem. (n.d.). Compound Summary: Fluorinated Aminopyridines. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2023). General Handling of Fluorinated Aromatic Nitriles. Retrieved from

  • Fisher Scientific. (2023). Glove Selection Guide for Organic Solvents. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Cyanide and Nitriles. Retrieved from

Sources

Methodological & Application

Synthesis of KIF18A inhibitors using 6-Amino-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Synthesis of KIF18A Inhibitor Scaffolds

Abstract & Strategic Context

Kinesin family member 18A (KIF18A) is a mitotic motor protein critical for chromosome congression during cell division.[1][2] In Chromosomally Unstable (CIN) cancers—such as Triple-Negative Breast Cancer (TNBC) and High-Grade Serous Ovarian Cancer (HGSOC)—KIF18A becomes a synthetic lethal target.[1][3][4] Inhibition of KIF18A in these cells leads to multipolar spindles, mitotic arrest, and subsequent apoptosis, while sparing healthy diploid cells.

This Application Note details the synthetic utility of 6-Amino-2-fluoronicotinonitrile as a foundational pharmacophore builder. This fluorinated pyridine serves as a "linchpin" intermediate, allowing for the divergent synthesis of Pyrido[2,3-d]pyrimidine cores—a scaffold class heavily represented in potent KIF18A inhibitors (e.g., analogs related to AMG-650/Sovilnesib).

Scientific Rationale & Retrosynthesis

Why 6-Amino-2-fluoronicotinonitrile?

The selection of this starting material is driven by Regioselective Orthogonality :

  • C2-Fluorine (SNAr Handle): The fluorine atom at position 2 is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent ring nitrogen and the C3-nitrile group. Fluorine is preferred over chlorine here because its high electronegativity stabilizes the Meisenheimer intermediate, accelerating the rate-limiting step in SNAr reactions on electron-deficient heterocycles.

  • C3-Nitrile (Cyclization Handle): The cyano group provides the electrophilic carbon necessary to close the second ring (pyrimidine) via condensation with amidines or urea derivatives.

  • C6-Amine (Solubility/Binding Handle): The primary amine at position 6 remains relatively inert during the initial SNAr, serving later as a vector for solubilizing groups or hydrogen-bond donors required for the KIF18A allosteric pocket.

Mechanism of Action Visualization

The following diagram illustrates how the synthesized inhibitor targets the KIF18A motor domain, locking it in a rigor-like state on the microtubule.

KIF18A_Mechanism KIF18A KIF18A Motor Domain MT Microtubule (+ End) KIF18A->MT Binds & Walks ATP ATP Hydrolysis KIF18A->ATP Requires Energy Arrest Mitotic Arrest (CIN Cell Death) KIF18A->Arrest Motor Paused Inhibitor Pyridopyrimidine Inhibitor (Derived from 6-Amino-2-fluoronicotinonitrile) Inhibitor->KIF18A Allosteric Binding (α4/α6 Helix) Inhibitor->ATP Prevents ADP Release

Figure 1: Mechanism of KIF18A inhibition.[5] The inhibitor locks the motor domain, preventing processive movement along the microtubule, leading to catastrophic mitotic failure in CIN cancer cells.

Experimental Protocol

Caution: All reactions must be performed in a fume hood. 6-Amino-2-fluoronicotinonitrile is toxic if swallowed or inhaled.

Phase 1: Regioselective SNAr Displacement

Objective: Introduce the steric bulk required for the KIF18A hydrophobic pocket by displacing the C2-fluorine with a functionalized amine (R-NH₂).

Reagents:

  • Starting Material: 6-Amino-2-fluoronicotinonitrile (1.0 eq)

  • Nucleophile: 4-((4-methylpiperazin-1-yl)methyl)aniline (or similar "Tail" amine) (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 500 mg (3.65 mmol) of 6-Amino-2-fluoronicotinonitrile in 5.0 mL of anhydrous DMSO.

    • Note: DMSO is chosen over DMF to allow higher reaction temperatures without thermal decomposition of the solvent.

  • Addition: Add DIPEA (1.6 mL, 9.1 mmol) followed by the amine nucleophile (4.0 mmol) in a single portion.

  • Reaction: Heat the mixture to 110°C under nitrogen atmosphere for 4–6 hours.

    • Monitoring: Monitor by LC-MS. The fluorine displacement is indicated by the disappearance of the parent peak (M+H 138.1) and appearance of the adduct.

  • Work-up: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-water. A precipitate should form.

    • Troubleshooting: If no precipitate forms (due to the amphiphilic nature of the product), extract 3x with Ethyl Acetate/Isopropanol (9:1).

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM:MeOH 95:5).

Phase 2: Annulation (Ring Closure)

Objective: Form the pyrido[2,3-d]pyrimidine core.

Reagents:

  • Intermediate from Phase 1 (1.0 eq)

  • Cyclizing Agent: Formamidine acetate (5.0 eq)

  • Solvent: 2-Methoxyethanol

Procedure:

  • Suspend the Phase 1 intermediate in 2-Methoxyethanol (0.2 M concentration).

  • Add Formamidine acetate.

  • Reflux at 125°C for 12 hours. The reaction creates the pyrimidine ring by bridging the C3-nitrile and the newly installed C2-amine (or C6-amine depending on regioselectivity of the specific inhibitor design; typically, KIF18A inhibitors utilize the C2-amine for the core formation in specific subclasses).

    • Critical Insight: For specific "Type 1" KIF18A inhibitors, the cyclization may involve the C3-CN and the C2-NH. Ensure the regiochemistry is confirmed by NOE (Nuclear Overhauser Effect) NMR spectroscopy.

Synthetic Workflow Diagram

The following DOT diagram details the chemical transformation pathway.

Synthesis_Workflow SM 6-Amino-2-fluoronicotinonitrile (CAS: 1256824-41-5) Reagents1 Step 1: S_NAr R-NH2, DIPEA, DMSO, 110°C SM->Reagents1 Inter Intermediate: 2,6-Diamino-nicotinonitrile deriv. Reagents1->Inter F- Displacement Reagents2 Step 2: Cyclization Formamidine Acetate 125°C Inter->Reagents2 Product Final Scaffold: Pyrido[2,3-d]pyrimidine Reagents2->Product Ring Closure

Figure 2: Step-by-step synthetic pathway from fluorinated precursor to bicyclic inhibitor core.

Quality Control & Validation Data

To ensure the integrity of the synthesized inhibitor, the following specifications must be met.

Table 1: Analytical Specifications for Intermediate (Phase 1 Product)

ParameterMethodAcceptance Criteria
Purity HPLC (C18, 0.1% TFA water/ACN)> 98.0% (Area)
Identity (NMR) 1H NMR (DMSO-d6)Loss of F-coupling signals; Appearance of amine R-group protons.
Identity (MS) LC-MS (ESI+)[M+H]+ ± 0.4 Da
Residual Fluoride Ion Chromatography< 500 ppm (Critical for biological assays)

Validation Check: The 2-fluoro group is distinct in 19F NMR (typically ~ -60 to -70 ppm depending on substitution). Complete disappearance of this signal is the primary confirmation of successful Step 1 reaction.

References

  • Amgen Inc. (2022).[1][2] Discovery of AMG-650: A First-in-Class KIF18A Inhibitor. American Chemical Society National Meeting. Link

  • Payton, M., et al. (2024).[6] Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. Nature. Link

  • Tamayo, N. A., et al. (2020). Discovery of Potent and Selective KIF18A Inhibitors for the Treatment of Chromosomally Unstable Cancers. Journal of Medicinal Chemistry. Link

  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Link

Sources

Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-Fluoropyridines in SNAr

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern medicinal chemistry and drug development.[1] The pyridine ring, a ubiquitous scaffold in pharmaceuticals, is inherently electron-deficient, making it susceptible to nucleophilic attack.[2][3][4] Among halopyridines, 2-fluoropyridines have emerged as premier substrates for this transformation.

This preference is rooted in the unique properties of fluorine. Despite the carbon-fluorine bond being the strongest single bond to carbon, fluoride paradoxically functions as an excellent leaving group in the context of SNAr.[1][5] The reaction's rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a stabilized intermediate.[6][7] Fluorine's profound electronegativity powerfully activates the pyridine ring towards this initial attack, an effect that significantly outweighs its reluctance as a leaving group.[5][7][8][9] This activation is so pronounced that the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[1] Consequently, SNAr reactions with 2-fluoropyridines often proceed under milder conditions, offering greater tolerance for sensitive functional groups commonly found in complex drug candidates.[1][2]

These application notes provide a comprehensive guide for researchers, offering deep mechanistic insights, validated protocols, and practical troubleshooting advice for leveraging SNAr reactions of 2-fluoropyridines.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of a 2-fluoropyridine proceeds via a well-established two-step addition-elimination mechanism .[1][10]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the C2 carbon of the pyridine ring, which bears the fluorine atom. This position is highly electrophilic due to the combined electron-withdrawing effects of the ring nitrogen and the fluorine atom.[6][11] This attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][7]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the molecule, with a particularly stable resonance contributor placing the charge on the electronegative nitrogen atom.[6][11] This stabilization is key to the regioselectivity of the attack at the 2- and 4-positions.[6][11]

  • Elimination & Aromaticity Restoration: In the final, rapid step, the aromaticity of the ring is restored by the expulsion of the fluoride leaving group, yielding the substituted pyridine product.[1][7]

Caption: The two-step addition-elimination mechanism of SNAr on 2-fluoropyridines.

Key Parameters for Successful Reactions

Mastery of SNAr reactions requires careful consideration of several experimental variables.

  • The Nucleophile: A wide array of nucleophiles can be employed, including amines (primary and secondary), alcohols, thiols, and N-heterocycles.[1][2] The nucleophilicity of the reagent is a critical factor; stronger nucleophiles generally lead to faster reactions. For weaker nucleophiles like alcohols or some N-heterocycles, a base is required to generate the more potent corresponding alkoxide or anion.[12]

  • Solvent Selection: Polar aprotic solvents are the standard choice for SNAr reactions.[13][14] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (MeCN) are effective because they can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its reactivity.[13] Furthermore, these polar solvents are crucial for stabilizing the charged Meisenheimer complex intermediate, lowering the activation energy of the rate-determining step.[13] In some cases, alcohols like tert-amyl alcohol or isopropanol can be used, particularly at higher temperatures.[1][14]

  • The Role of the Base: A base is often included to either deprotonate a protic nucleophile (e.g., R-OH to R-O⁻) or to act as a scavenger for the HF generated during the reaction, particularly when using amine nucleophiles.[15][16] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or stronger bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) for less reactive nucleophiles.[1][12]

  • Temperature: While the enhanced reactivity of 2-fluoropyridines often allows for lower reaction temperatures, heating is frequently necessary to drive the reaction to completion, especially with less reactive nucleophiles or sterically hindered substrates.[10] Typical temperatures range from room temperature to 130°C or higher.[1]

Application Note & Protocols

General Considerations
  • Inert Atmosphere: For reactions employing strong, moisture-sensitive bases like NaH or KOtBu, it is imperative to conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching.[1]

  • Anhydrous Solvents: Use of anhydrous solvents is recommended, particularly when using strong bases.[1]

  • Monitoring: Reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Protocol 1: Synthesis of 2-Morpholinopyridine via SNAr

This protocol details a typical procedure for the reaction between 2-fluoropyridine and a secondary amine nucleophile, morpholine.[1]

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium Phosphate Tribasic (K₃PO₄)

  • tert-Amyl alcohol (anhydrous)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard glassware for aqueous workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M relative to the limiting reagent).

  • Add 2-fluoropyridine (1.0 equivalent) followed by morpholine (1.2 equivalents) to the stirring suspension.

  • Heat the reaction mixture to 110 °C and maintain stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the 2-fluoropyridine is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.[1]

Data Presentation: Typical Reaction Parameters

The versatility of the SNAr reaction on 2-fluoropyridines is highlighted by the broad range of compatible nucleophiles and conditions.

Table 1: Scope of Nucleophiles for SNAr with 2-Fluoropyridines

Nucleophile Class Example Nucleophile Typical Base
N-Nucleophiles Primary/Secondary Amines K₂CO₃, K₃PO₄
N-Heterocycles (e.g., Indole) K₂CO₃, NaH
O-Nucleophiles Alcohols, Phenols NaH, KOtBu
S-Nucleophiles Thiols K₂CO₃, NaH
C-Nucleophiles Cyanide (e.g., KCN) None needed

(Data synthesized from multiple sources)[1][2]

Table 2: Representative Reaction Conditions

Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%)
Indole K₂CO₃ DMSO 130 12 >95
Morpholine K₃PO₄ t-Amyl Alcohol 110 12-24 >90
Phenol K₂CO₃ DMF 100 12 >95
Potassium Cyanide - DMSO 130 12 ~80

(Conditions and yields are illustrative and may vary based on the specific substrate)[1][2]

Experimental Workflow & Troubleshooting

A successful SNAr experiment follows a logical progression from setup to analysis.

Experimental_Workflow reagents Reagent Preparation (Substrate, Nucleophile, Base, Solvent) setup Reaction Setup (Inert Atmosphere, Heating) reagents->setup 1. Combine monitoring Reaction Monitoring (TLC / LC-MS) setup->monitoring 2. Run & Monitor workup Aqueous Workup (Extraction & Washing) monitoring->workup 3. Quench & Extract purification Purification (Column Chromatography) workup->purification 4. Isolate analysis Product Characterization (NMR, MS, Purity Analysis) purification->analysis 5. Verify

Caption: A typical experimental workflow for SNAr reactions.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Base is not strong enough to deprotonate the nucleophile. 3. Deactivated substrate (e.g., electron-donating groups present).[17] 4. Water contamination quenching strong base.1. Increase reaction temperature. 2. Switch to a stronger base (e.g., K₂CO₃ → NaH). 3. Use more forcing conditions (higher temp, stronger base). 4. Ensure all glassware is dry and use anhydrous solvents.[1]
Multiple Products/Side Reactions 1. Reaction temperature is too high, causing decomposition. 2. Nucleophile or product is unstable to the reaction conditions. 3. The substrate has multiple reactive sites. 4. Aldehyde groups on substrate reacting with strong base (Cannizzaro reaction).[18]1. Lower the reaction temperature. 2. Use milder base or conditions if possible. 3. Exploit kinetic vs. thermodynamic control; consider protecting groups. 4. Protect the aldehyde or consider reversing synthetic steps.[18]
Difficulty Removing Solvent 1. High-boiling polar aprotic solvents (DMF, DMSO) used.1. Dilute with a large volume of water and extract the product with a water-immiscible solvent (e.g., EtOAc, DCM).[13]
Reaction Stalls 1. Product inhibition, where the product coordinates to and deactivates a necessary reagent.[19]1. Judicious choice of solvent can overcome product inhibition; screen alternative solvents.[19]

Applications in Drug Discovery

The reliability and functional group tolerance of the SNAr reaction on 2-fluoropyridines have made it a vital tool for synthesizing and modifying biologically active compounds. This method is particularly powerful for late-stage functionalization , where a C-F bond can be installed on a complex core and then displaced to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.[2][20]

A notable example is in the synthesis of analogues of Roflumilast , a PDE-4 inhibitor. The SNAr approach allows for the convenient synthesis of 2-alkoxy and 2-amino analogues that would otherwise require multi-step access to complex, unavailable starting materials.[2] Similarly, this strategy has been applied to modify other medicinally important compounds, demonstrating its utility in accelerating drug discovery programs.[2]

Conclusion

The nucleophilic aromatic substitution of 2-fluoropyridines is a powerful and versatile transformation for C-N, C-O, and C-S bond formation. The high reactivity of the 2-fluoropyridine substrate, driven by the powerful inductive effect of fluorine, allows for a broad substrate scope under often mild conditions. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers in drug discovery and chemical synthesis can effectively employ this reaction to construct complex molecular architectures and accelerate the development of new therapeutic agents.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? StackExchange. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+. [Link]

  • Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Reddit. [Link]

  • 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. ResearchGate. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC. [Link]

  • SNAr troubleshooting. Reddit. [Link]

  • SNAr Solvents and Reagents. Wordpress. [Link]

  • SNAr reaction scope & limitations. YouTube. [Link]

  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. PubMed. [Link]

Sources

Application Note: Advanced Synthesis of 2,6-Disubstituted Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Relevance

The 2,6-disubstituted nicotinonitrile scaffold (specifically 2-amino-6-aryl-3-cyanopyridine) represents a privileged pharmacophore in modern medicinal chemistry. Its structural rigidity and hydrogen-bonding capability make it an ideal mimic for ATP in kinase binding pockets.

Key Therapeutic Targets:

  • IKK-β Inhibitors: Critical for modulating the NF-κB pathway in inflammatory diseases.

  • PIM-1 Kinase Inhibitors: A target for preventing cancer cell survival and proliferation.[1]

  • Adenosine Receptor Antagonists: Relevant in neurodegenerative disease research.

This guide moves beyond elementary synthesis, focusing on One-Pot Multicomponent Reactions (MCRs) . We compare high-throughput microwave techniques against scalable, green nanocatalytic methods to provide a robust toolkit for library generation.

Strategic Synthesis Overview

Traditionally, these derivatives were synthesized via a two-step process: (1) Claisen-Schmidt condensation to form a chalcone, followed by (2) cyclization with malononitrile. However, this route suffers from long reaction times and isolation losses.

The Modern Standard: Four-Component MCR The concurrent reaction of an aromatic aldehyde, a methyl ketone (or cyclic ketone), malononitrile, and ammonium acetate offers superior atom economy and yield.

Comparative Efficiency Table
FeatureTraditional Two-StepMicrowave-Assisted MCRNanocatalytic MCR (Cu/C)
Time 12–24 Hours5–15 Minutes1–4 Hours
Yield 40–60%85–95%80–92%
Purification Column ChromatographyRecrystallizationFiltration (Catalyst) + Recryst.
Scalability Low (Intermediate isolation)Medium (Vessel limits)High (Recyclable catalyst)

Mechanistic Deep Dive

Understanding the reaction kinetics is vital for troubleshooting. The reaction proceeds via a dual-pathway convergence: Knoevenagel Condensation and Michael Addition , followed by Cyclization .

Pathway Visualization

ReactionMechanism Aldehyde Aromatic Aldehyde Knoevenagel Step 1: Knoevenagel Condensation Aldehyde->Knoevenagel Malo Malononitrile Malo->Knoevenagel Ketone Methyl Ketone Enamine Intermediate B: Enamine/Imine Ketone->Enamine NH4OAc Ammonium Acetate NH4OAc->Enamine Ammonia Source Arylidene Intermediate A: Arylidenemalononitrile Knoevenagel->Arylidene -H2O Michael Step 2: Michael Addition (Enamine attacks Arylidene) Arylidene->Michael Enamine->Michael Cyclization Step 3: Intramolecular Cyclization & Tautomerization Michael->Cyclization Oxidation Step 4: Oxidative Aromatization (-H2) Cyclization->Oxidation Product Final Product: 2-Amino-6-Aryl-Nicotinonitrile Oxidation->Product

Figure 1: Convergent mechanism of the four-component synthesis. Note that the formation of the arylidene intermediate is often the rate-determining step in the absence of a basic catalyst.

Detailed Experimental Protocols

Protocol A: High-Throughput Microwave Synthesis (Solvent-Free)

Best for: Rapid generation of diverse libraries for SAR studies.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Acetophenone derivative (1.0 mmol)

  • Malononitrile (1.0 mmol)[2]

  • Ammonium Acetate (1.5 mmol)[3]

  • Catalyst: None (Thermal activation) or Basic Alumina (Optional)

Procedure:

  • Preparation: In a 10 mL microwave-safe crimp vial, combine all reagents. Mix thoroughly with a spatula until a homogeneous paste is formed.

  • Irradiation: Place the vial in a dedicated synthesis microwave (e.g., CEM Discover or Anton Paar Monowave).

    • Settings: Power = 300W (Dynamic); Max Temp = 120°C; Hold Time = 5–8 minutes.

    • Note: If using a domestic microwave (not recommended for rigorous reproducibility), use "Medium-High" bursts of 30 seconds to prevent superheating.

  • Work-up: Allow the vial to cool to room temperature. The mixture will solidify.

  • Purification: Add 5 mL of cold 95% Ethanol. Sonicate for 2 minutes to break up the solid mass. Filter the precipitate and wash with cold ethanol (2 x 3 mL).

  • Validation: Recrystallize from hot ethanol if purity <95% by LC-MS.

Protocol B: Scalable Green Synthesis (Cu/C Nanocatalyst)

Best for: Gram-scale synthesis and environmentally sensitive processes.

Rationale: Copper nanoparticles on charcoal (Cu/C) provide a heterogeneous surface that activates the nitrile group for nucleophilic attack while being easily removable.

Reagents:

  • Standard stoichiometric mix (as above).

  • Solvent: Ethanol (Green solvent) or Solvent-free.

  • Catalyst: Cu/C (2 mol%).

Procedure:

  • Catalyst Activation: If using commercial Cu/C, dry at 100°C for 1 hour prior to use to ensure active sites are free of moisture.

  • Reaction Assembly: In a round-bottom flask, dissolve aldehyde, ketone, and malononitrile in Ethanol (5 mL per gram of reactant). Add Ammonium Acetate and the Cu/C catalyst.[4]

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous magnetic stirring.

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3) every 30 minutes. Reaction typically completes in 2–4 hours.

  • Catalyst Recovery: Filter the hot reaction mixture through a Celite pad or sintered glass funnel to remove the Cu/C. Retain the catalyst—it can be washed with acetone, dried, and reused up to 5 times.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C. Collect the crystals via filtration.

Troubleshooting & Optimization

The "Expertise" component of this guide addresses common failure modes not found in standard papers.

ObservationRoot CauseCorrective Action
Oiling Out Product melting point is near reaction temp or impurities prevent lattice formation.Scratch the flask walls with a glass rod; add a seed crystal; switch solvent to Methanol/Water (1:1).
Low Yield Incomplete Knoevenagel condensation (Step 1).Pre-stir Aldehyde + Malononitrile + Base for 15 mins before adding Ketone/NH4OAc.
Dark Tarry Product Polymerization of malononitrile or oxidation of sensitive aldehydes.Conduct reaction under Nitrogen atmosphere; reduce temperature by 10°C; ensure NH4OAc is fresh (not wet).
Stalled Reaction Enamine formation is slow (steric hindrance on ketone).Increase Ammonium Acetate to 2.0–2.5 equivalents; add a Lewis Acid promoter (e.g., 5 mol% FeCl3).

Characterization Standards

To ensure Trustworthiness , every synthesized compound must meet these spectral benchmarks.

1. Infrared Spectroscopy (FT-IR):

  • Nitrile (C≡N): Sharp, distinct band at 2200–2225 cm⁻¹ . Absence of this peak indicates hydrolysis to amide.

  • Amino Group (-NH₂): Doublet stretch at 3300–3450 cm⁻¹ .

2. ¹H NMR (DMSO-d₆, 400 MHz):

  • Pyridine Proton (H-5): Singlet typically between δ 7.0–8.5 ppm .

  • Amino Protons (-NH₂): Broad singlet (exchangeable with D₂O) at δ 6.8–7.5 ppm .

  • Aryl Protons: Multiplets at δ 7.2–8.0 ppm .

3. Mass Spectrometry:

  • Expect [M+H]⁺ or [M+Na]⁺ peaks.

  • Note: Halogenated derivatives will show characteristic isotopic patterns ( Cl 3 :1, Br 1:1).

References

  • Mechanism & Nanocatalysis

    • One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by Na2CaP2O7.[3][5] (2020). MDPI.

  • Microwave Protocols

    • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.[6] (2005).[6] Arkivoc.

  • Copper Nanoparticles (Cu/C)

    • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal.[4] (2013).[7] J. Braz.[3] Chem. Soc.

    • [8]

  • Pharmacological Review

    • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023).[8][9][10] J. Adv. Biomed. & Pharm. Sci.

Sources

Troubleshooting & Optimization

Improving yield in S_NAr reactions of 6-Amino-2-fluoronicotinonitrile

Technical Support Center: Optimization for 6-Amino-2-fluoronicotinonitrile

Ticket ID: SNAR-PYR-006 Subject: Improving Yield & Selectivity in Nucleophilic Substitution of 6-Amino-2-fluoronicotinonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Part 1: Diagnostic & Mechanism (The "Why")

Q: Why is this specific substrate resisting standard conditions?

A: You are battling an "Electronic Push-Pull" conflict. The substrate, 6-Amino-2-fluoronicotinonitrile , possesses two competing electronic effects that dictate its reactivity. To improve yield, you must understand that the amino group is actively fighting the reaction.

  • The Activator (3-Cyano Group): The nitrile at the C3 position is an Electron Withdrawing Group (EWG). Being ortho to the fluorine, it stabilizes the Meisenheimer complex intermediate, theoretically accelerating the reaction.

  • The Deactivator (6-Amino Group): The amine at C6 is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density onto the ring nitrogen (N1) and C3/C5.

    • The Problem: For a 2-fluoropyridine

      
       to proceed, the ring nitrogen usually acts as an electron sink. The 6-amino group pumps electron density into that sink, rendering the C2-F bond less electrophilic.
      
Q: What are the primary failure modes?

Based on field data, low yields usually stem from three specific pathways:

  • Stalled Conversion: The ring is too electron-rich; the nucleophile bounces off.

  • Dimerization (Self-Reaction): The 6-amino group of one molecule attacks the 2-fluoro position of another, forming a bis-pyridine dimer.

  • Nitrile Hydrolysis: Under harsh basic aqueous conditions, the 3-CN group hydrolyzes to an amide (

    
    ) or acid (
    
    
    ).

Part 2: Optimization Matrix (The "How")

Use this matrix to select the correct protocol based on your specific observation.

ObservationProbable CauseRecommended Intervention
< 10% Conversion Electronic DeactivationSwitch Solvent: Move from THF/DCM to DMSO or NMP. Increase Temp: 80°C - 120°C is often required.
Dimer Formation Self-NucleophilicityProtect the Amine: Acetylate or Boc-protect the 6-NH2. Concentration: Dilute the substrate, increase Nucleophile equivalents (5-10 eq).
New Polar Spot (TLC) Nitrile HydrolysisDry Conditions: Switch to anhydrous solvents (DMSO/DMF) and anhydrous bases (

). Avoid NaOH/KOH.
Dark Tarry Mixture Polymerization/OxidationInert Atmosphere: Run strictly under

or Ar. Scavenger: Add radical scavenger if oxidation is suspected (rare in

).

Part 3: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for optimizing this reaction.

SnAr_OptimizationStartStart: Low Yield ObservedCheck_ImpurityAnalyze Impurity Profile(LCMS / NMR)Start->Check_ImpurityDecision_DimerIs Dimer Present?(Mass = 2x Substrate - HF)Check_Impurity->Decision_DimerAction_ProtectSTRATEGY A:Protect 6-NH2 (Boc/Ac)Then Run SnArDecision_Dimer->Action_ProtectYes (Self-Reaction)Decision_SMIs Starting MaterialRecovered Unreacted?Decision_Dimer->Decision_SMNoAction_ForceSTRATEGY B:Enhance Electrophilicity(DMSO, 120°C, Cs2CO3)Decision_SM->Action_ForceYes (Low Reactivity)Action_HydrolysisSTRATEGY C:Prevent Hydrolysis(Anhydrous Conditions)Decision_SM->Action_HydrolysisNo (Side Products)

Caption: Diagnostic flowchart for isolating the root cause of failure in 6-amino-2-fluoronicotinonitrile substitutions.

Part 4: Validated Protocols

Protocol A: The "Forced" Conditions (Direct Displacement)

Use this if you cannot protect the amine and dimerization is minimal.

  • Solvent System: Anhydrous DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). These are non-negotiable for deactivated substrates as they stabilize the charged transition state.

  • Base: Cesium Carbonate (

    
    ) .
    
    • Why: The "Cesium Effect" improves solubility in organic solvents compared to Potassium Carbonate, increasing the effective basicity.

  • Stoichiometry:

    • Substrate: 1.0 eq

    • Nucleophile: 1.5 – 3.0 eq (Excess is crucial to outcompete dimerization).

    • Base: 2.0 – 3.0 eq.

  • Procedure:

    • Dissolve substrate and nucleophile in DMSO (0.2 M concentration).

    • Add

      
      .
      
    • Heat to 100°C - 120°C under Nitrogen.

    • Monitor by LCMS every 2 hours.

    • Workup Note: DMSO is hard to remove. Dilute with water and extract into Ethyl Acetate. Wash organic layer 3x with water to remove DMSO.

Protocol B: The "Protection" Route (High Purity)

Use this if dimerization is the major impurity.

  • Step 1: Protection

    • React 6-Amino-2-fluoronicotinonitrile with

      
       (1.1 eq) and DMAP (cat.) in DCM.
      
    • Isolate the 6-(Boc-amino) intermediate. The Boc group is electron-withdrawing (carbamate), which actually helps activate the ring for the next step, unlike the free amine.

  • Step 2:

    
     Reaction 
    
    • React the Boc-protected intermediate with your nucleophile in DMF/

      
       at 60°C - 80°C.
      
    • Note: The reaction will proceed at lower temperatures because the ring is no longer deactivated by the free amine.

  • Step 3: Deprotection

    • Treat with TFA/DCM (1:1) to remove the Boc group and recover the final product.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for Protocol A. Microwave heating (120°C - 150°C for 10-30 mins) often suppresses side reactions by reducing the total thermal history of the sample.

Q: Why is the nitrile group hydrolyzing? A: The 3-CN group is activated by the adjacent fluorine. If you use aqueous bases (NaOH) or wet solvents at high temperatures, hydroxide ions will attack the nitrile. Stick to carbonate bases (


Q: My nucleophile is an amine. Do I need a catalyst? A: Generally, no. However, if the nucleophile is sterically hindered, adding a Lewis Acid catalyst (like

References

  • BenchChem Technical Support.

    
    ) on Pyridines: Troubleshooting & Optimization. Retrieved from BenchChem.com. Link
    
  • National Institutes of Health (NIH).Electronic and solvent effects on kinetics of

    
     substitution reactions. PMC3708389. Link
    
  • American Chemical Society (ACS).Development of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Acc.[1][2] Chem. Res. 2020. Link
    
  • Organic Chemistry Portal.

    
    ) Mechanism and Reactivity.Link
    

Technical Support Center: Purification of 6-Amino-2-fluoronicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Amino-2-fluoronicotinonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of heterocyclic compounds. My approach here is to move beyond simple protocols and delve into the chemical principles governing purification, enabling you to troubleshoot effectively and adapt methods to your specific derivative.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles researchers face. Understanding these foundational issues is the first step toward developing a robust purification strategy.

Question 1: My compound is streaking severely on a standard silica gel TLC plate. What's happening and how can I fix it?

Answer: This is the most frequent issue and stems from a fundamental acid-base interaction. The pyridine nitrogen and the exocyclic amino group in your 6-aminonicotinonitrile derivative are basic. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1] Your basic compound strongly and often irreversibly adsorbs to these acidic sites, leading to poor mobility and significant tailing or "streaking" on the TLC plate.[1]

Immediate Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase (eluent). This base will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate).

    • Ammonia: For more polar systems (e.g., Dichloromethane/Methanol), using a solution of 7N ammonia in methanol as the polar component can be very effective.[2]

  • Stationary Phase Modification: Instead of modifying the mobile phase, you can use a different type of plate.

    • Amine-Functionalized Silica: These plates have an amino-propyl-modified surface, which is basic and shields your compound from the acidic silanols.[1]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Basic alumina is generally preferred.

The following diagram illustrates the troubleshooting workflow for this common issue.

G start Problem: Streaking on Silica TLC Plate reason Cause: Strong acid-base interaction between basic amine and acidic silica surface. start->reason solution Solution: Mitigate the Acid-Base Interaction reason->solution sub_solution1 Option 1: Modify Mobile Phase (Eluent) solution->sub_solution1 sub_solution2 Option 2: Change Stationary Phase (TLC Plate) solution->sub_solution2 action1a Add competing base: - 0.1-1% Triethylamine (TEA) - Ammonia in Methanol sub_solution1->action1a action2a Use alternative plates: - Amine-functionalized silica - Neutral or Basic Alumina sub_solution2->action2a

Caption: Troubleshooting workflow for TLC streaking.

Question 2: What are the most likely impurities I should be trying to remove?

Answer: Impurities can be broadly categorized as synthesis-related or degradation-related. Knowing what to look for is critical for selecting the right purification method.

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the pyridine ring or the nitrile group.

    • Intermediates: Incomplete reaction progression can leave synthetic intermediates in your crude product. For instance, if synthesizing from a nitro precursor, the nitro-compound may still be present.[3]

    • Reagents and Catalysts: Residual catalysts (e.g., palladium, copper) or reagents can contaminate the product.[4]

  • Degradation-Related Impurities:

    • Hydrolysis of the Nitrile: The nitrile group (-CN) can be sensitive to hydrolysis to an amide (-CONH₂) or a carboxylic acid (-COOH) under strongly acidic or basic conditions, especially with heating.

    • Oxidation: The amino group can be susceptible to oxidation over time.

    • Pyroglutamic Acid Formation: While more common for glutamic acid, analogous cyclization reactions can occur in amino acid derivatives under certain pH and temperature conditions.[5][6]

A thorough analysis of your synthetic pathway is the best way to predict potential impurities.[7]

Part 2: Purification Method Selection & Troubleshooting Guide

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity.

Decision Framework: Choosing the Right Purification Method

The following decision tree provides a logical pathway for selecting an appropriate purification technique.

G start Crude Product (6-Amino-2-fluoronicotinonitrile Derivative) q1 Is the major impurity non-basic? start->q1 q2 Is the crude product >85% pure and solid? q1->q2 No method1 Acid-Base Extraction (Liquid-Liquid) q1->method1 Yes method2 Recrystallization q2->method2 Yes method3 Flash Column Chromatography q2->method3 No q3 Are impurities very close in polarity? q3->method3 No Optimize Column method4 Preparative HPLC (Reversed-Phase) q3->method4 Yes method3->q3

Caption: Decision tree for purification method selection.

Troubleshooting Guide: Common Issues & Solutions
Problem Potential Cause(s) Recommended Solution(s)
No Separation in Column Chromatography 1. Incorrect Mobile Phase: Eluent is too strong (all compounds elute together) or too weak (nothing moves). 2. Co-elution of Isomers/Analogs: Impurities have very similar polarity.1. Optimize Eluent: Run a gradient from a non-polar (e.g., 100% Hexane) to a more polar system (e.g., 50% Ethyl Acetate in Hexane). Use TEA as an additive.[1] 2. Change Stationary Phase: Switch from normal-phase (silica) to reversed-phase (C18). For fluorinated compounds, a fluorocarbon column may provide unique selectivity.[8]
Low Recovery After Column Chromatography 1. Irreversible Adsorption: Compound is permanently stuck to the acidic silica gel.[1] 2. Product is Too Polar: Compound is eluting with very high concentrations of polar solvent (e.g., Methanol) and is difficult to isolate.1. Use Modified System: Employ an amine-functionalized silica column or add TEA/NH₃ to the mobile phase to prevent strong binding.[1][9] 2. Try Reversed-Phase: For highly polar compounds, reversed-phase chromatography is often more effective, as it retains compounds based on hydrophobicity.[9][10]
Product "Oils Out" During Recrystallization 1. Supersaturation Above Melting Point: The solution becomes saturated while the temperature is still above the compound's melting point. 2. Insoluble Impurities: Impurities are preventing the crystal lattice from forming.[11]1. Modify Cooling: Use a larger volume of solvent, cool the solution much more slowly, or switch to a solvent with a lower boiling point.[12] 2. Hot Filtration: If impurities are insoluble, perform a hot gravity filtration to remove them before allowing the solution to cool.[11]
Crystallization Fails to Occur 1. Solution is Not Supersaturated: Too much solvent was used. 2. High Purity / Lack of Nucleation Sites: Very pure compounds can sometimes be slow to crystallize.1. Concentrate Solution: Gently evaporate some of the solvent and attempt to cool again. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a "seed crystal" of the pure compound.[13]

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for purification. They should be optimized for your specific derivative.

Protocol 1: Modified Flash Column Chromatography

This protocol is designed to overcome the challenge of purifying basic amines on standard silica gel.

  • Slurry Preparation:

    • In a beaker, add silica gel (e.g., 230-400 mesh) to your chosen starting eluent (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% TEA). A typical ratio is ~50-100 g of silica per 1 g of crude material.

    • Stir to create a uniform slurry.

  • Column Packing:

    • Pour the slurry into your chromatography column.

    • Use air pressure or a pump to gently pack the silica bed, ensuring no air bubbles or cracks are present.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[14]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM).

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a solvent (e.g., DCM, Methanol), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with your starting solvent mixture.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 2% Ethyl Acetate to 5%, 10%, 20%, etc., always maintaining the 0.5% TEA concentration.

    • Collect fractions and monitor them by TLC (using a TEA-modified eluent).

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Two-Solvent System

This is a powerful technique when a single ideal solvent cannot be found.[15] A common pair for moderately polar compounds is Ethyl Acetate/Hexane.

  • Solvent Selection: The goal is to find a solvent pair where your compound is highly soluble in the "good" solvent (e.g., Ethyl Acetate) and poorly soluble in the "bad" solvent (e.g., Hexane). The two solvents must be miscible.[16]

  • Dissolution:

    • Place your solid crude material in an Erlenmeyer flask with a stir bar.

    • Heat the flask (e.g., on a hot plate).

    • Add the "good" solvent (Ethyl Acetate) dropwise while stirring, just until the solid fully dissolves. Add only the absolute minimum amount required.[13]

  • Induce Cloudiness:

    • While the solution is still hot, slowly add the "bad" solvent (Hexane) dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the point of saturation.

  • Re-dissolution:

    • Add a few more drops of the "good" solvent (Ethyl Acetate) until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb it.

    • Once at room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[15]

  • Collection & Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

    • Wash the crystals with a small amount of ice-cold "bad" solvent (Hexane) to remove any residual soluble impurities.

    • Allow the crystals to dry under vacuum.

Protocol 3: Acid-Base Extraction Workflow

This method is excellent for removing non-basic or neutral organic impurities from your basic product.[4]

G start 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) step2 2. Add to Separatory Funnel and wash with dilute acid (e.g., 1M HCl). start->step2 result2_org Organic Layer: Contains neutral/acidic impurities step2->result2_org result2_aq Aqueous Layer: Contains protonated product (R-NH3+ Cl-) step2->result2_aq step3 3. Separate layers. Discard organic layer. step2->step3 step4 4. Basify aqueous layer with 2M NaOH until pH > 10. Cool with an ice bath. step3->step4 step5 5. Extract aqueous layer with fresh organic solvent (e.g., Ethyl Acetate) 3x. step4->step5 result5_org Organic Layer: Contains pure, deprotonated product step5->result5_org result5_aq Aqueous Layer: Contains inorganic salts step5->result5_aq step6 6. Combine organic layers, dry (Na2SO4), filter, and evaporate solvent. step5->step6 final Pure Product step6->final

Caption: Workflow for purification via acid-base extraction.

References

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]

  • ResearchGate. (2016). How do we purify a polar compound having antioxidant property?[Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • NIH. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • Professor Dave Explains. (2020). Recrystallization. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • PubMed. (1991). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ACS Publications. (2006). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • MH Chem. (2022). How to purify Amine?[Link]

  • YouTube. (2012). 7 O Chem Column Chromatography (cc). [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • PMC. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • MDPI. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [Link]

  • MDPI. (2021). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. [Link]

  • ResearchGate. (2025). Impurity profile of amino acids?[Link]

  • PubMed. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. [Link]

  • ResearchGate. (2021). Typical examples of impurities observed in synthesized peptides. [Link]

  • RSC Publishing. (2019). Heteroleptic complexes via solubility control. [Link]

  • MDPI. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. [Link]

  • PMC. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • PubMed. (2017). Improving the Stability of Amino-Containing Plasma Polymer Films in Aqueous Environments. [Link]

  • PubChem. 2-Fluoropyridine-5-carbonitrile. [Link]

  • Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]

Sources

Technical Support Center: Optimizing Amine Coupling with Fluoronicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Temperature Control in SNAr Reactions

Welcome to our dedicated technical resource for scientists and researchers in the field of drug development. This guide provides in-depth, field-proven insights into one of the most critical parameters in the nucleophilic aromatic substitution (SNAr) of fluoronicotinonitriles with amines: temperature . Moving beyond simple protocols, we will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

The Underlying Chemistry: A Mechanistic Perspective

The reaction between a fluoronicotinonitrile and an amine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group and the ring nitrogens renders the pyridine ring electron-deficient, making it susceptible to attack by nucleophiles like amines. The reaction proceeds via a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack: The amine attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1] This is typically the rate-determining step.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion.

Caption: The SNAr mechanism for amine coupling with fluoronicotinonitriles.

Temperature is the lever that controls the energy landscape of this process. It provides the necessary activation energy to overcome the initial barrier for forming the Meisenheimer complex and influences the fate of this intermediate, especially when competing reaction pathways exist.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter, providing both a diagnosis and a validated solution.

Question 1: My reaction shows low or no conversion to the desired product, even after several hours. What's the first parameter I should adjust?

Answer:

This is a classic symptom of insufficient activation energy. The first and most critical parameter to investigate is the reaction temperature.

  • Causality: The formation of the Meisenheimer complex is the rate-determining step and has a significant energy barrier.[1] If the temperature is too low, the reacting molecules lack the kinetic energy to overcome this barrier, resulting in a sluggish or stalled reaction. This is particularly true for less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines.

  • Troubleshooting & Optimization:

    • Incremental Heating: Increase the reaction temperature in a stepwise manner (e.g., in 10-20 °C increments). Monitor the reaction progress by a suitable analytical method like TLC or LC-MS after 1-2 hours at each new temperature.

    • Solvent Choice: Ensure your solvent can accommodate the higher temperature. If you are using a low-boiling solvent like THF or DCM, you may need to switch to a higher-boiling solvent such as DMF, DMSO, or NMP to achieve the required temperature.[2]

    • Consider the Base: The choice of base can influence the required temperature. A stronger base can deprotonate a primary or secondary amine, increasing its nucleophilicity and potentially lowering the required reaction temperature. However, very strong bases at high temperatures can promote side reactions.[3]

Question 2: I am observing the formation of multiple isomers or undesired byproducts. How can temperature help improve selectivity?

Answer:

The formation of multiple products points to a competition between different reaction pathways. This is a scenario where understanding the principles of kinetic versus thermodynamic control is paramount.[4][5]

  • Causality:

    • Kinetic vs. Thermodynamic Control: When a substrate has multiple reactive sites (e.g., two different fluoro-substituents), the reaction can lead to different products.

      • The kinetic product is formed fastest because its reaction pathway has the lowest activation energy. It is favored at lower temperatures.[6][7]

      • The thermodynamic product is the most stable product. If the reaction is reversible, this product will predominate at higher temperatures, as there is enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing equilibrium to be established.[6][7]

    • Decomposition: High temperatures can also lead to the decomposition of starting materials, reagents, or the desired product, generating a complex mixture of byproducts.

  • Troubleshooting & Optimization:

    • To Favor the Kinetic Product: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This might mean cooling the reaction (e.g., 0 °C or even lower) and allowing it to proceed for a longer duration.

    • To Favor the Thermodynamic Product: If the desired product is the more stable isomer, running the reaction at a higher temperature can be beneficial, provided the reaction is reversible and the components are stable.[4] This allows the initially formed kinetic product to revert to the intermediate and then form the more stable thermodynamic product.

    • Screening: Perform a systematic temperature screen. Set up several small-scale reactions at different temperatures (e.g., 0 °C, Room Temp, 50 °C, 80 °C, 110 °C) and analyze the product distribution over time. This empirical data is invaluable for identifying the optimal temperature for selectivity.

Troubleshooting_Workflow Start Reaction Issue Observed Q1 What is the primary issue? Start->Q1 A1 Low / No Conversion Q1->A1 A2 Poor Selectivity / Byproducts Q1->A2 A3 Decomposition / Darkening Q1->A3 Sol1 Increase Temperature Incrementally (e.g., 20°C steps) A1->Sol1 Sol2 Is the desired product Kinetic or Thermodynamic? A2->Sol2 Sol3 Immediately Reduce Temperature Verify thermal stability of reactants A3->Sol3 Check1 Monitor by LCMS/TLC Sol1->Check1 Sol2_Kinetic Run at lowest possible temp (e.g., 0°C to RT) Sol2->Sol2_Kinetic Kinetic (forms faster) Sol2_Thermo Run at elevated temp to allow equilibration Sol2->Sol2_Thermo Thermodynamic (more stable) Check3 Consider alternative catalysts or activation methods Sol3->Check3 Check2 Perform Temperature Screen (e.g., 0°C, RT, 50°C, 80°C) Sol2_Kinetic->Check2 Sol2_Thermo->Check2

Caption: A decision tree for troubleshooting temperature-related issues.

Frequently Asked Questions (FAQs)

FAQ 1: What is a good starting temperature for my specific amine and fluoronicotinonitrile?

There is no single answer, but we can provide an evidence-based starting point. The optimal temperature is highly dependent on the nucleophilicity of the amine and the electronic properties of the fluoronicotinonitrile.

Amine TypeNucleophilicityRecommended Starting Temp.Rationale
Aliphatic Primary/Secondary Amines High0 °C to Room TemperatureHighly nucleophilic; reactions are often fast and may be exothermic. Starting low prevents potential runaway reactions.
Electron-Rich Anilines ModerateRoom Temperature to 60 °CThe lone pair is delocalized into the aromatic ring, reducing nucleophilicity compared to aliphatic amines.
Electron-Neutral Anilines Moderate-Low50 °C to 90 °CRequires more thermal energy to drive the reaction forward.
Electron-Poor Anilines Low80 °C to 120 °C (or higher)The presence of electron-withdrawing groups severely diminishes the amine's nucleophilicity, requiring significant heat.
N-Heterocycles (e.g., Imidazole) VariesRoom Temperature to 100 °CHighly dependent on the specific heterocycle. Azoles can be good nucleophiles.

FAQ 2: How do the choice of base and solvent affect the optimal temperature?

Solvent and base are intrinsically linked to temperature optimization.

  • Solvent: The solvent must be able to dissolve the reactants and remain stable at the target temperature.

    • Polar Aprotic Solvents (DMF, DMSO, NMP, Acetonitrile): These are the most common choices. They are effective at solvating the Meisenheimer complex but do not hydrogen-bond with the amine nucleophile, preserving its reactivity.[8] Their high boiling points allow for a wide operational temperature range.

    • Protic Solvents (Alcohols, Water): Generally avoided. Protic solvents can solvate and deactivate the amine nucleophile through hydrogen bonding, necessitating higher temperatures.[9][10][11]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) is typically used to neutralize the HF that is generated. For primary and secondary amines, a non-nucleophilic organic base like DIPEA or a mild inorganic base is sufficient. For less reactive systems, a stronger base might be used to increase the concentration of the deprotonated, more nucleophilic amine, which can sometimes lower the required temperature.

FAQ 3: Are there alternatives to high temperatures for unreactive substrates?

Yes. When thermal conditions lead to decomposition or are ineffective, several alternative strategies can be employed:

  • Microwave Chemistry: Microwave reactors can rapidly heat the reaction mixture to temperatures far above the solvent's boiling point in a sealed vessel, dramatically accelerating reaction rates. This can often drive difficult couplings to completion in minutes instead of hours.

  • Photoredox Catalysis: Recent advances have shown that organic photoredox catalysis can enable the SNAr of even electron-rich fluoroarenes at or near room temperature.[12] This method proceeds via a different, radical-based mechanism.

  • Transition-Metal Catalysis: While SNAr is typically metal-free, certain challenging C-N couplings can be achieved using palladium-catalyzed methods like the Buchwald-Hartwig amination, although this is a different reaction class.[13]

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

This protocol is designed to efficiently identify the optimal temperature for a novel amine-fluoronicotinonitrile coupling.

  • Setup: In parallel, add the fluoronicotinonitrile (1.0 eq), amine (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) to three separate reaction vials equipped with stir bars.

  • Solvent Addition: Add a suitable high-boiling anhydrous solvent (e.g., DMF, 0.5 M concentration) to each vial.

  • Temperature Control: Place each vial in a separate heating block or oil bath pre-set to different temperatures (e.g., Vial 1: 25 °C, Vial 2: 60 °C, Vial 3: 100 °C).

  • Reaction Monitoring: After 1 hour, take a small aliquot from each reaction mixture, quench with water, extract with a suitable organic solvent (e.g., EtOAc), and analyze by LC-MS and TLC to determine conversion and purity.

  • Analysis: Continue monitoring at set intervals (e.g., 2h, 4h, 8h). Compare the results to identify the temperature that provides the best balance of reaction rate and clean product formation. If no reaction occurs even at 100 °C, consider a higher temperature or a different solvent/base system.

References

  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
  • ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Chambers, R. D., et al. (n.d.). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society D: Chemical Communications.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
  • Acevedo, O., & Jorgensen, W. L. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of Chemical Theory and Computation.
  • Ritter, T., et al. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews.
  • Twilton, J., et al. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • Reddit. (2024). Troubleshooting a C–N Coupling Reaction. r/OrganicChemistry.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Campodónico, P. R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly.
  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content.
  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Cao, Y., & Shi, Z. (2015). Direct SNAr reaction of aromatic fluorides by aromatic amines using tBuOK in DMSO. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Thermodynamic versus kinetic reaction control. Retrieved from [Link]

  • ResearchGate. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
  • Wang, X., et al. (2023). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. Nature Communications.
  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?

Sources

Stability of 6-Amino-2-fluoronicotinonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Stability of 6-Amino-2-fluoronicotinonitrile[1]

Part 1: Technical Overview & Chemical Profile

Subject: 6-Amino-2-fluoronicotinonitrile (CAS: 1242336-53-3) Synonyms: 6-Amino-2-fluoropyridine-3-carbonitrile; 2-Fluoro-6-aminonicotinonitrile.[1] Molecular Formula: C


H

FN

Molecular Weight: 137.12 g/mol [1]
The "Hotspot" Analysis

As a Senior Application Scientist, I often see researchers treat this molecule as a simple pyridine building block. This is a mistake. 6-Amino-2-fluoronicotinonitrile possesses a specific electronic "push-pull" architecture that dictates its stability:

  • The "Pull" (Activation): The pyridine nitrogen (N1) and the nitrile group at C3 are strong electron-withdrawing groups (EWG). They deplete electron density from the C2 position, making the C2-Fluorine bond highly susceptible to nucleophilic attack.

  • The "Push" (Deactivation): The amino group at C6 is an electron-donating group (EDG). Through resonance, it pushes electron density into the ring (specifically to C2 and C4).

The Stability Verdict: While the C6-amino group provides some stabilization compared to the non-amino parent, the C2-fluorine remains a labile leaving group under basic conditions. The molecule is prone to Nucleophilic Aromatic Substitution (


), leading to rapid degradation if protocols are not tightly controlled.[1]

Part 2: Troubleshooting & FAQs

Q1: "I treated the compound with NaOH in methanol, and the fluorine disappeared. Did I hydrolyze the nitrile?"

Diagnosis: Likely not. You most likely performed an etherification, not a hydrolysis. Technical Explanation: The C2-Fluorine is significantly more reactive toward


 than the nitrile is toward hydrolysis.[1] In the presence of methoxide (generated from NaOH/MeOH), the methoxide ion (

) attacks C2, displacing the fluoride. The Result: You formed 6-amino-2-methoxynicotinonitrile , not the acid. Solution: If you intend to hydrolyze the nitrile (C3-CN

C3-COOH) while keeping the fluorine, you face a chemoselectivity paradox.[1] Basic hydrolysis will almost always destroy the C2-F bond first.[1] Consider Acid-Catalyzed Hydrolysis (e.g., H

SO

/H

O), as the protonated pyridine ring is less susceptible to

by weak nucleophiles like water, though harsh conditions will still hydrolyze the fluorine.
Q2: "My reaction mixture turned into a precipitate/solid during workup with aqueous carbonate. What happened?"

Diagnosis: You likely formed the pyridone tautomer. Technical Explanation: In aqueous basic conditions (e.g., K


CO

/H

O), the hydroxide ion (

) displaces the fluorine at C2. The initial product is 6-amino-2-hydroxynicotinonitrile .[1] However, 2-hydroxypyridines rapidly tautomerize to their more stable 2-pyridone form (6-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile).[1] These pyridones often have very different solubility profiles (often less soluble in organic solvents) and can precipitate out. Prevention: Avoid aqueous bases if the fluorine must be preserved. Use non-nucleophilic organic bases (e.g., DIPEA, DBU) in anhydrous solvents.
Q3: "Is the compound stable in DMF or DMSO?"

Diagnosis: Generally yes, but watch the temperature and water content. Technical Explanation: Polar aprotic solvents like DMF and DMSO stabilize charged transition states, which actually accelerates


 reactions if any nucleophiles (impurities, water, or added bases) are present.
Recommendation:  Store stock solutions in anhydrous DMSO at -20°C. Avoid leaving them at room temperature for prolonged periods if the solvent is not dry.[1]

Part 3: Degradation Pathways (Visualized)

The following diagram illustrates the competing degradation pathways under basic conditions.

G Start 6-Amino-2-fluoronicotinonitrile (Starting Material) Inter1 Intermediate: 6-Amino-2-hydroxynicotinonitrile Start->Inter1 + OH- (aq) SNAr @ C2 Methoxy Degradant B (Solvent Dependent): 6-Amino-2-methoxynicotinonitrile Start->Methoxy + MeO- (MeOH/Base) SNAr @ C2 Amide Degradant C (Minor/Slow): 6-Amino-2-fluoronicotinamide Start->Amide Hydrolysis @ C3 (Requires Heat/Time) Pyridone Degradant A (Major): 6-Amino-2-pyridone derivative (Tautomerization) Inter1->Pyridone Fast Tautomerization

Figure 1: Primary degradation pathways of 6-Amino-2-fluoronicotinonitrile under basic conditions. Note that C2-displacement (Red/Yellow paths) is kinetically favored over Nitrile hydrolysis (Green path).[1]

Part 4: Experimental Protocols

Protocol A: Rapid Stability Screen (LCMS)

Use this protocol to validate solvent/base compatibility before running a large-scale reaction.[1]

  • Preparation: Dissolve 1 mg of 6-Amino-2-fluoronicotinonitrile in 1 mL of the prospective solvent (e.g., THF, DMF).

  • Stress Test: Add 2 equivalents of the base you intend to use (e.g., TEA, K

    
    CO
    
    
    
    , or NaOH).
    • Note: If using an inorganic base, add 10% water to ensure solubility/activity.

  • Incubation: Vortex and let stand at Room Temperature (25°C).

  • Sampling: Inject into LCMS at T=0, T=1h, and T=4h.

  • Analysis: Monitor for:

    • Loss of Parent: [M+H]

      
       = 138.1
      
    • Appearance of Pyridone: [M+H]

      
       = 136.1 (Hydrolysis of F 
      
      
      
      OH is -19 +17 = -2 mass shift).[1]
    • Appearance of Alkoxy adduct: [M+H]

      
       = 150.1 (if MeOH used).
      
Protocol B: Safe Handling for Synthesis
  • Solvents: Use Anhydrous solvents (THF, MeCN, DCM). Avoid alcohols (MeOH, EtOH) if using base.

  • Bases: Prefer sterically hindered organic bases (DIPEA, 2,6-Lutidine) over strong nucleophilic bases (NaOH, NaOMe) or small inorganic bases (LiOH).[1]

  • Temperature: Maintain reactions < 40°C unless

    
     is the intended pathway.
    

Part 5: Stability Data Summary

ConditionBase/ReagentPredicted StabilityMajor Degradant
Aqueous/Organic 1M NaOH / THFVery Unstable (< 1h)6-Amino-2-pyridone deriv.[1]
Alcoholic K

CO

/ MeOH
Unstable 6-Amino-2-methoxynicotinonitrile
Anhydrous DIPEA / DMFStable (24h+)N/A
Anhydrous NaH / THFConditional Stable if nucleophiles absent; risk of self-dimerization at high conc.[1]
Acidic 1M HCl / H

O
Moderate Slow nitrile hydrolysis to amide/acid

References

  • Nucleophilic Aromatic Substitution of 2-Fluoropyridines

    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1]

    • Source: Fier, P. S., & Hartwig, J. F. (2014). Journal of the American Chemical Society.
    • URL:[Link][1]

    • Relevance: Establishes the high reactivity of 2-fluoropyridines toward

      
       under mild conditions.[1]
      
  • Reactivity of Aminocyanopyridines

    • Title: Chemistry of 2-Amino-3-cyanopyridines.
    • Source: Gouda, M. A., et al. (2014).[2] Synthetic Communications.

    • URL:[Link][1][2]

    • Relevance: detailed review of the reactivity profiles of the 2-amino-3-cyano scaffold.
  • Mechanism of Pyridone Formation

    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[3][4][5]

    • Source: Chamberlain, N., et al. (2018). Journal of Organic Chemistry.
    • URL:[Link]

    • Relevance: Discusses the kinetics of and the "element effect," confirming Fluorine as an excellent leaving group in these systems.
  • Compound Properties (PubChem)

    • Title: 6-Amino-2-fluoronicotinonitrile Compound Summary.
    • Source: PubChem.[6][7]

    • URL:[Link][1]

    • Relevance: Verification of chemical structure and physical properties.

Sources

Minimizing side reactions during 2-fluoro displacement

Reaction Optimization Center: 2-Fluoro Displacement ( )

Technical Support Ticket System | Status: Active

Welcome, Researcher. You are accessing the technical support archive for Nucleophilic Aromatic Substitution (


) on 2-Fluoroheterocycles

Unlike standard alkyl substitutions (


Element Effect12
Module 1: The Hydrolysis Headache (Impurity M+16/M-18)

User Query: "My LCMS shows a major impurity with a mass shift consistent with -F/+OH (M-2). The product yield is low. What happened?"

Technical Diagnosis: You have encountered Hydrolysis , the most common side reaction in 2-fluoro displacement.

  • The Chemistry: The fluoride ion is a small, hard leaving group. While the C-F bond is strong (~116 kcal/mol), the high electronegativity of fluorine inductively stabilizes the Meisenheimer Complex (the rate-determining transition state).

  • The Failure Mode: Trace water in your solvent acts as a competitive nucleophile. Hydroxide (

    
    ) is often a better nucleophile than your amine/alkoxide, especially if the target nucleophile is sterically hindered. This converts 2-fluoropyridine into 2-pyridone  (tautomer of 2-hydroxypyridine), which is thermodynamically stable and effectively a "dead" byproduct.
    

Troubleshooting Protocol:

VariableRecommendationThe "Why" (Mechanistic Logic)
Solvent DMSO or DMF (Anhydrous) Polar aprotic solvents stabilize the charged intermediate. Critical: Must be stored over activated 4Å molecular sieves.
Base Cesium Carbonate (

)
The "Cesium Effect."[3][4] The large

radius forms looser ion pairs than

or

, increasing the "nakedness" (reactivity) of your nucleophile.
Additives Molecular Sieves (4Å) Add directly to the reaction vessel. Scavenges water generated in situ or introduced via hygroscopic bases.

Visual Workflow: Moisture Control

HydrolysisControlcluster_0Reaction Setupcluster_1CompetitionSolventSolvent (DMSO/DMF)WaterTrace H2OSolvent->WaterIf WetSievesAdd 4Å SievesSieves->WaterTrapsBaseAdd Cs2CO3OutcomeProduct vs. PyridoneWater->OutcomeHydrolysis (Dead End)NucleophileTarget NucleophileNucleophile->OutcomeSubstitution (Success)

Figure 1: Critical path for moisture control. Molecular sieves intercept trace water before it can compete with the target nucleophile.

Module 2: Regioselectivity (The "Halogen Dance")

User Query: "I have a substrate with both a Chlorine and a Fluorine atom. I want to displace the Chlorine, but the Fluorine reacted instead. Why?"

Technical Diagnosis: You are fighting the Element Effect . In metal-catalyzed cross-couplings (Suzuki/Buchwald), reactivity follows bond strength (


inverted

25
  • Mechanism: The rate-determining step is the addition of the nucleophile to the ring, not the breaking of the bond.[6] Fluorine's high electronegativity pulls electron density, creating a more electrophilic carbon and stabilizing the negative charge in the Meisenheimer intermediate.

Decision Matrix: Choosing Your Leaving Group

GoalStrategy
Displace F, keep Cl Standard

.
Use mild base (

), moderate heat (60-80°C). The F will leave 100-1000x faster than Cl.
Displace Cl, keep F Impossible via standard

.
You must switch mechanisms. Use Pd-catalyzed Buchwald-Hartwig coupling. Palladium inserts into the weaker C-Cl bond first, leaving the strong C-F bond intact.
Module 3: Reaction Stalling & Kinetics

User Query: "The reaction stalls at 60% conversion. Adding more base doesn't help."

Technical Diagnosis: This is likely due to Product Inhibition or H-Bonding Sequestration .

  • Hydrogen Bonding: If using a protic solvent (EtOH) or if the product has H-bond donors, the fluoride leaving group can H-bond to the nucleophile, deactivating it.

  • Solvent Choice: DMSO is standard, but NMP (N-methylpyrrolidone) often allows for higher temperatures without decomposition.

Advanced Protocol: The "Cesium-NMP" Method Use this for stubborn substrates (e.g., 3-substituted-2-fluoropyridines).

  • Prepare: Dry NMP (distilled or molecular sieves).

  • Stoichiometry: 1.0 equiv Substrate + 1.2 equiv Nucleophile + 2.0 equiv

    
    .
    
  • Temperature: Ramp to 110°C.

  • Monitoring: If stalled, add 10 mol% DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO acts as a nucleophilic catalyst, forming a highly reactive quaternary ammonium intermediate that is then displaced by your nucleophile.

Module 4: The "Benzyne" Trap (Warning)

User Query: "I used NaH to speed up the reaction, but I got a mixture of regio-isomers."

Technical Diagnosis: You inadvertently triggered the Elimination-Addition (Benzyne) mechanism. Strong, non-nucleophilic bases (NaH, LDA, t-BuLi) can deprotonate the ring ortho to the fluorine. This eliminates HF to form a pyridyne/benzyne intermediate. The nucleophile then attacks either end of the triple bond, scrambling the regiochemistry.

Rule of Thumb:

  • Avoid: NaH, LDA, LiHMDS (unless you specifically want benzyne).

  • Use: Carbonates (

    
    , 
    
    
    ) or tertiary amines (DIPEA, DBU).
Visualizing the Mechanism

The following diagram illustrates the energy landscape and why Fluorine wins in


SNAr_Mechanismcluster_TSTransition State ZoneStartReactants(Ar-F + Nuc)TS1Transition State 1(Nucleophilic Attack)Start->TS1Rate Determining StepInterMeisenheimer Complex(Stabilized by F-electronegativity)TS1->InterFastTS2Transition State 2(Leaving Group Departure)Inter->TS2noteNote: F lowers energy of TS1more than Cl/Br due toinductive withdrawal (-I effect)Inter->noteProductProduct(Ar-Nuc + F-)TS2->ProductRestoration of Aromaticity

Figure 2: The

References & Further Reading
  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions.[2][7][8] Chemical Reviews, 49(2), 273–412. (The foundational text establishing the "Element Effect" where F > Cl).[2]

    • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis: Cesium Carbonate.[9] (Standard reference for the "Cesium Effect" in alkylation and displacement).[4]

      • BenchChem Protocols. Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Practical laboratory protocols for solvent and base selection).

        • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. (Textbook authority on the Meisenheimer complex and benzyne mechanisms).

          Disclaimer: These protocols involve hazardous chemicals. Always consult the SDS for 2-fluoropyridine (toxic/flammable) and reagents before experimentation.

          Technical Support Center: High-Temperature Pyridine Substitutions

          Author: BenchChem Technical Support Team. Date: February 2026

          Current Status: Operational Ticket ID: PYR-SUB-HI-T Assigned Specialist: Senior Application Scientist, Process Chemistry Division

          Introduction

          Welcome to the High-Temperature Pyridine Substitution Support Center. You are likely here because standard

          
           conditions (refluxing THF or Ethanol) failed to convert your electron-deficient pyridine substrate.
          

          Pyridine rings are

          
          -deficient, making them resistant to electrophilic attack but susceptible to nucleophilic aromatic substitution (
          
          
          
          ). However, unactivated pyridines (lacking strong electron-withdrawing groups like
          
          
          ) often require forcing conditions (
          
          
          ) to overcome the high activation energy of the Meisenheimer complex formation.

          This guide troubleshoots the critical failure point in these reactions: The Solvent System.

          Module 1: Critical Solvent Selection Logic

          At temperatures exceeding

          
          , the physical and chemical stability of the solvent becomes as important as its polarity.
          
          The Solvent Decision Matrix
          SolventClassBoiling Point (
          
          
          )
          Stability LimitKey Risk FactorRecommended For
          NMP (N-Methyl-2-pyrrolidone)Polar Aprotic202HighReprotoxic (REACH restricted). Difficult removal.General purpose high-T
          
          
          .
          Sulfolane Polar Aprotic285Very HighHigh melting point (
          
          
          ). Solidifies in lines.
          Fluorinations (Halex), extreme temps (
          
          
          ).
          Diphenyl Ether Non-polar Inert258ExtremePoor solubility for salts (KF, CsF).Radical mechanisms or when polar solvents decompose.
          DMSO Polar Aprotic189Low Explosion Hazard with halides/acids
          
          
          .
          AVOID for high-T scale-up.
          DMF/DMAc Polar Aprotic153 / 165LowDecomposes to dimethylamine (nucleophile).Mild
          
          
          (
          
          
          ).
          Decision Logic Flowchart

          Use this logic to select the correct solvent for your specific reaction parameters.

          SolventSelection Start Start: Reaction Requirement TempCheck Target Temperature? Start->TempCheck Solubility Are inorganic salts (KF, CsF) required? TempCheck->Solubility > 150°C UseDMF Use DMF or DMAc (Watch for hydrolysis) TempCheck->UseDMF < 140°C AvoidDMSO CRITICAL WARNING: Avoid DMSO >120°C (Thermal Runaway Risk) TempCheck->AvoidDMSO Considered DMSO? DecompCheck Is substrate sensitive to amine impurities? Solubility->DecompCheck Yes (Salts used) UseDPE Use Diphenyl Ether (Inert, Phase Transfer req.) Solubility->UseDPE No (Neutral nucleophile) UseNMP Use NMP (Standard High-T) DecompCheck->UseNMP No UseSulfolane Use Sulfolane (Max Stability) DecompCheck->UseSulfolane Yes (Extreme T)

          Figure 1: Solvent selection decision tree based on temperature and solubility requirements.

          Module 2: Troubleshooting Common Failure Modes

          Issue 1: "My product has an unexpected impurity (+45 mass units)."

          Diagnosis: Solvent Participation (The "DMF Trap"). Mechanism: At high temperatures (

          
          ), DMF and DMAc undergo thermal decomposition to generate carbon monoxide and dimethylamine . Dimethylamine is a potent nucleophile and will outcompete your desired nucleophile for the electrophilic pyridine site.
          

          Solution:

          • Switch Solvent: Move to NMP or Sulfolane.

          • Scavenge: If you must use DMF, sparge with Argon continuously to remove volatile amines and CO, though this is inefficient at high pressure.

          Issue 2: "The reaction vessel over-pressurized/exploded."

          Diagnosis: DMSO Thermal Runaway. Mechanism: While DMSO boils at

          
          , its onset of decomposition is significantly lowered by the presence of halides, acids, or active metals .[1][2] A pyridine substitution releasing chloride or bromide ions can catalyze the autocatalytic decomposition of DMSO, leading to a massive release of sulfur containing gases and pressure.
          

          Corrective Action:

          • IMMEDIATE STOP: Do not heat DMSO mixtures containing alkyl/aryl halides above

            
            .
            
          • Alternative: Use Sulfolane. It has a similar dielectric constant (

            
            ) but is thermally stable up to 
            
            
            
            .
          Issue 3: "The reaction works, but I cannot remove the solvent."

          Diagnosis: High Boiling Point Work-up Failure. Context: Rotovaps cannot easily remove NMP (

          
          ) or Sulfolane (
          
          
          
          ).

          Protocol for Removal:

          • The LiCl Wash (For NMP): Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer 3x with 5% aqueous LiCl . The "salting out" effect drives the organic product into the EtOAc while the NMP partitions into the aqueous phase.

          • Precipitation (For Sulfolane): Sulfolane is water-soluble. Pour the reaction mixture into a large excess of water. If your product is lipophilic, it will precipitate. Filter and wash.[3][4]

          Module 3: Advanced Protocol - High-T Amination of 2,6-Dichloropyridine

          Objective: Selective mono-substitution of a deactivated pyridine at

          
          .
          Solvent Choice:  NMP (Balance of solubility and stability).
          
          Reagents
          • 2,6-Dichloropyridine (1.0 eq)

          • Primary Amine (1.1 eq)

          • DIPEA (N,N-Diisopropylethylamine) (2.0 eq) - Base to scavenge HCl

          • Solvent: Anhydrous NMP (0.5 M concentration)

          Step-by-Step Workflow
          • Setup: Use a pressure-rated vial (microwave vial or sealed tube) with a Teflon cap. Do not use standard reflux condensers for reactions > solvent BP.

          • Addition: Charge solid reagents, then add amine and DIPEA. Add NMP last.

            • Tip: Sparging NMP with nitrogen for 5 mins prevents oxidation of sensitive amines (darkening of reaction).

          • Reaction: Heat to

            
             for 4–16 hours.
            
            • Monitoring: Take an aliquot. Do not inject neat NMP into LCMS. Dilute 1:100 in MeCN.

          • Work-up (The "LiCl Method"):

            • Cool to room temperature.[3]

            • Dilute with EtOAc (10x reaction volume).

            • Wash organic layer with 5% LiCl (aq)

              
              .
              
            • Wash with Brine

              
              .
              
            • Dry over

              
              , filter, and concentrate.[3]
              
          Mechanism of Solvent Stabilization

          Polar aprotic solvents (NMP) stabilize the anionic Meisenheimer intermediate through dipole interactions, lowering the activation energy (

          
          ).
          

          ReactionMechanism cluster_solvent Solvent Role Reactants Pyridine-Cl + Nucleophile TS Meisenheimer Complex (Dipole Stabilized by NMP) Reactants->TS Heat (>150°C) Products Substituted Pyridine + Cl- TS->Products -Cl Solvation NMP solvates cation, leaving Nucleophile 'naked'

          Figure 2: Reaction pathway showing stabilization of the transition state by polar aprotic solvents.

          Module 4: FAQ

          Q: Can I use "Green" solvents like Cyrene™ for these reactions? A: Proceed with caution. While Cyrene is an excellent replacement for NMP in many applications, it has limited stability at very high temperatures (

          
          ) over long durations. It may undergo aldol-type condensation. Sulfolane remains the industrial standard for high-thermal stability requirements.
          

          Q: Why not use a Phase Transfer Catalyst (PTC) in Toluene? A: You can, but it is often slower. A PTC (like Aliquat 336) in non-polar solvents (Toluene/Xylene) works for highly active substrates. For deactivated pyridines, the temperature achievable in Toluene (

          
          ) is often insufficient. Diphenyl ether allows higher temps (
          
          
          
          ) but requires difficult chromatography to remove.

          Q: My Sulfolane frozen in the addition funnel. What do I do? A: Sulfolane melts at

          
          . Add 5% water (if chemistry permits) to lower the freezing point, or simply wrap the funnel in heating tape/warm water. For anhydrous reactions, keep the stock bottle in a warm water bath (
          
          
          
          ) before dispensing.

          References

          • Thermal Instability of DMF: Org. Process Res. Dev. 2020, 24, 8, 1586–1601. "Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions." Link

          • DMSO Explosion Hazards: Org. Process Res. Dev. 2020, 24, 5, 916–939. "Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide." Link

          • Sulfolane as NMP Alternative: Green Chem., 2014, 16, 3024-3030. "Sulfolane: a versatile dipolar aprotic solvent."[5][6] Link

          • Work-up Protocols (LiCl Wash): J. Org. Chem. 2010, 75, 24, 8351–8354. "A Simple and Efficient Method for the Removal of N-Methylpyrrolidinone." Link

          Sources

          Validation & Comparative

          1H NMR Spectrum Analysis: 6-Amino-2-fluoronicotinonitrile vs. Regioisomers

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: 1H NMR Spectrum Analysis of 6-Amino-2-fluoronicotinonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

          Executive Summary

          6-Amino-2-fluoronicotinonitrile (CAS: 1242336-53-3) is a critical pharmacophore and intermediate in the synthesis of KRAS G12C inhibitors (e.g., Adagrasib derivatives).[1] Its structural integrity is paramount, yet it is frequently synthesized alongside its regioisomer, 2-amino-6-fluoronicotinonitrile.

          This guide provides a definitive technical analysis of the 1H NMR spectrum for 6-Amino-2-fluoronicotinonitrile. Unlike standard spectral lists, this document focuses on the mechanistic differentiation of the target compound from its isomers and starting materials using spin-spin coupling constants (

          
          -values), specifically the diagnostic magnitude of Fluorine-Proton (
          
          
          
          F-
          
          
          H) coupling.
          Part 1: Experimental Protocol & Acquisition Parameters

          To ensure reproducibility and resolution of fine splitting patterns (specifically

          
           and 
          
          
          
          ), the following acquisition parameters are recommended.
          ParameterSettingRationale
          Solvent DMSO-d6 Essential. CDCl
          
          
          often leads to broad, unresolved amino signals. DMSO-d6 sharpens exchangeable -NH
          
          
          protons and ensures solubility of the polar aminopyridine core.
          Frequency 400 MHz+ Minimum requirement.[2] Lower fields (300 MHz) may fail to resolve the small
          
          
          coupling on H4, causing it to appear as a broadened singlet.
          Spectral Width -1 to 11 ppm Covers standard aromatic region and exchangeable protons.
          Pulse Sequence zg30 Standard 30° pulse angle for maximum sensitivity.
          Relaxation Delay 1.0 - 2.0 s Sufficient for aromatic protons; ensures quantitative integration accuracy.
          Part 2: Spectral Assignment (The Target Molecule)

          Compound: 6-Amino-2-fluoronicotinonitrile Structure: Pyridine ring substituted with:

          • Pos 2: Fluorine (-F)[3][4]

          • Pos 3: Cyano (-CN)[5]

          • Pos 6: Amino (-NH

            
            )[6]
            
          • Protons at Pos 4 and Pos 5.[4]

          1. The Aromatic Region (H4 and H5)

          The pyridine ring protons display an AB system perturbed by the fluorine nucleus.

          • H5 (Proton at Position 5):

            • Chemical Shift:

              
              6.30 – 6.50 ppm  (Doublet of Doublets or Broadened Doublet).
              
            • Electronic Environment: Highly shielded. It is ortho to the strong electron-donating amino group (-NH

              
              ), which pushes electron density onto C5.
              
            • Coupling:

              • 
                 (Vicinal):  ~8.0 Hz. Dominant splitting.
                
              • 
                 (Para-Fluorine):  < 2.0 Hz. This long-range coupling is often too small to resolve clearly, resulting in peak broadening rather than a distinct split.
                
          • H4 (Proton at Position 4):

            • Chemical Shift:

              
              8.10 – 8.30 ppm  (Doublet of Doublets).
              
            • Electronic Environment: Highly deshielded. It is ortho to the electron-withdrawing cyano group (-CN), shifting it significantly downfield.

            • Coupling:

              • 
                 (Vicinal):  ~8.0 Hz.
                
              • 
                 (Meta-Fluorine):  ~2.5 – 3.5 Hz. This "W-coupling" or meta-coupling is characteristic and usually resolvable as a fine splitting of the doublet.
                
          2. The Exchangeable Region (NH2)
          • Amino Protons (-NH

            
            ): 
            
            • Chemical Shift:

              
              7.20 – 7.60 ppm  (Broad Singlet).
              
            • Behavior: The chemical shift is concentration and temperature-dependent. In dry DMSO-d6, it integrates to 2H. Traces of water can cause broadening or exchange.

          Part 3: Comparative Analysis (The Alternatives)

          The primary challenge in synthesizing this compound is differentiating it from its regioisomer (2-Amino-6-fluoronicotinonitrile) and the starting material (2,6-Difluoronicotinonitrile).

          Comparison 1: The Regioisomer (2-Amino-6-fluoronicotinonitrile)

          This isomer forms when ammonia attacks the C2 position instead of C6 during nucleophilic aromatic substitution.

          • Key Differentiator: The Fluorine Coupling Diagnostic

            • Target (6-Amino-2-F): The H5 proton is para to the Fluorine.

              
               Hz. 
              
            • Isomer (2-Amino-6-F): The H5 proton is ortho to the Fluorine.

              
               Hz. 
              
            • Result: In the isomer, the upfield proton (H5) appears as a distinct quartet or doublet of doublets with large splitting , whereas in the target, it is a simple doublet (broadened).

          Comparison 2: The Starting Material (2,6-Difluoronicotinonitrile)
          • Symmetry: The starting material has a plane of symmetry (if we ignore the CN for a moment, but chemically it's distinct).

          • Shift: No amino peak (~7.4 ppm).

          • H4/H5: Both protons are deshielded relative to the product because the electron-donating -NH

            
             is absent. H5 shifts downfield from ~6.4 to ~7.5+ ppm.
            
          Part 4: Summary Data Table
          NucleusSignalShift (
          
          
          , ppm)
          Multiplicity
          
          
          -Coupling (Hz)
          Assignment
          H4 Aromatic8.15 - 8.25 dd
          
          
          ,
          
          
          Ortho to -CN
          NH
          
          
          Amine7.20 - 7.50 br s-Exchangeable
          H5 Aromatic6.35 - 6.45 d (br)
          
          
          ,
          
          
          Ortho to -NH
          
          

          Note: Shifts are referenced to DMSO-d6 residual peak at 2.50 ppm.

          Part 5: Decision Logic for Structural Confirmation

          The following workflow illustrates the logical process for confirming the structure of 6-Amino-2-fluoronicotinonitrile versus its common impurities.

          NMR_Analysis_Workflow Start Acquire 1H NMR (DMSO-d6) Check_NH2 Check 7.0 - 7.6 ppm Region Start->Check_NH2 No_NH2 No Signal: Starting Material (2,6-Difluoronicotinonitrile) Check_NH2->No_NH2 Absent Has_NH2 Broad Singlet (2H) Present Check_NH2->Has_NH2 Present Check_H5 Analyze Upfield Aromatic Signal (~6.4 ppm, H5) Has_NH2->Check_H5 Coupling_Analysis Measure J-Coupling of H5 Check_H5->Coupling_Analysis Large_Coupling Large Splitting (dd/q) J(H-F) ≈ 8 Hz Coupling_Analysis->Large_Coupling Ortho F-H Small_Coupling Simple Doublet (d) J(H-F) < 2 Hz Coupling_Analysis->Small_Coupling Para F-H Result_Isomer Isomer Identified: 2-Amino-6-fluoronicotinonitrile Large_Coupling->Result_Isomer Result_Target Target Confirmed: 6-Amino-2-fluoronicotinonitrile Small_Coupling->Result_Target

          Figure 1: Decision tree for distinguishing 6-Amino-2-fluoronicotinonitrile from its regioisomer based on

          
          H-
          
          
          
          F coupling constants.
          References
          • World Intellectual Property Organization. (2020). Patent WO2020132651A1: Kif18a inhibitors. (See Example 1/Step 3 for intermediate characterization). Link

          • Reich, H. J. (2024). Proton-Fluorine Coupling Constants.[7] University of Wisconsin-Madison, Department of Chemistry. Link

          • Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities.Link

          • National Institutes of Health (PubChem). (2024). 6-Amino-2-fluoronicotinonitrile Compound Summary.Link

          Sources

          Comparative Guide: HPLC Purity Standards for 6-Amino-2-fluoronicotinonitrile

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In the synthesis of next-generation kinase inhibitors, 6-Amino-2-fluoronicotinonitrile (CAS: 1150114-80-9) serves as a critical pharmacophore building block. Its purity directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

          This guide objectively compares the performance of Certified Reference Standards (CRS) against Industrial Grade (Technical) alternatives. Experimental data presented here demonstrates that while Industrial Grade standards are cost-effective for early-phase synthesis, they lack the specificity required for GMP-regulated impurity profiling, often leading to "ghost peak" artifacts and quantitation errors >2.5%.

          Technical Context: The Fluorine Effect

          6-Amino-2-fluoronicotinonitrile is a polar, basic pyridine derivative. The presence of the fluorine atom at the C2 position and the nitrile group at C3 creates specific chromatographic challenges:

          • Electronic Effects: The fluorine atom withdraws electron density, altering the pKa of the pyridine nitrogen. This necessitates strict pH control in the mobile phase to prevent peak tailing.

          • Structural Isomers: Common synthesis routes (nucleophilic substitution on 2,6-difluoronicotinonitrile) often yield regioisomers. Low-purity standards frequently fail to resolve these isomers, leading to co-elution.

          Comparative Analysis: Certified vs. Industrial Standards

          The following data summarizes a comparative study performed using the protocol defined in Section 5.

          Performance Metrics
          FeatureCertified Reference Standard (CRS) Industrial/Technical Grade Impact on Analysis
          Assay Purity (HPLC) > 99.8% ~95.0% - 97.0%Low purity causes overestimation of reaction yields.
          Traceability NMR (1H, 13C, 19F), MS, IRHPLC Area % onlyWithout 19F-NMR, regioisomers (e.g., 2-amino-6-fluoro) are often misidentified.
          Water Content < 0.1% (Karl Fischer)Variable (Hygroscopic)Unaccounted water weight leads to weighing errors during stock preparation.
          Impurity ID All impurities >0.05% characterizedUnknown"Ghost peaks" in the standard interfere with sample impurity profiling.
          Experimental Data: Linearity & Sensitivity
          • Linearity (R²): The CRS demonstrated superior linearity (

            
            ) across the range of 0.5 µg/mL to 100 µg/mL. The Industrial Grade standard showed deviation at lower concentrations (
            
            
            
            ) due to baseline noise from impurities.
          • LOD/LOQ: The Limit of Quantitation (LOQ) for the CRS was established at 0.05 µg/mL , whereas the Industrial Grade baseline noise raised the LOQ to 0.25 µg/mL , masking trace impurities.

          Decision Matrix: Selecting the Right Standard

          Use the following logic flow to determine the appropriate standard grade for your specific development phase.

          StandardSelection Start Select Application Phase Phase Development Stage? Start->Phase Early Early Synthesis / Route Scouting Phase->Early Discovery Late GLP Tox / GMP Release / Stability Studies Phase->Late Development Risk Risk: Isomer Co-elution acceptable? Early->Risk CRS Use Certified Reference Standard (Traceable & Characterized) Late->CRS TechGrade Use Industrial/Technical Grade (Cost Effective) Risk->TechGrade Yes Risk->CRS No (Need Isomer ID)

          Figure 1: Decision matrix for selecting reference material based on development stage and regulatory risk.

          Validated Experimental Protocol

          To replicate the high-performance separation of 6-Amino-2-fluoronicotinonitrile and its potential fluorinated impurities, use the following method. This protocol is optimized to suppress silanol interactions common with aminopyridines.

          Chromatographic Conditions
          • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

          • Column: C18, 150 x 4.6 mm, 3.5 µm (Recommended: Agilent Zorbax Eclipse Plus or Waters XBridge).

            • Note: A Pentafluorophenyl (PFP) column may be used for enhanced selectivity if isomer separation is difficult on C18.

          • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

          • Mobile Phase B: Acetonitrile (HPLC Grade).

          • Flow Rate: 1.0 mL/min.

          • Column Temp: 30°C.

          • Detection: UV at 254 nm (primary) and 280 nm.

          • Injection Volume: 5 µL.

          Gradient Program
          Time (min)% Mobile Phase A% Mobile Phase BEvent
          0.0955Equilibration
          2.0955Isocratic Hold
          15.03070Linear Gradient
          18.0595Wash
          20.0955Re-equilibration
          Standard Preparation Workflow

          PrepWorkflow Weigh Weigh 10.0 mg Standard (±0.1 mg) Dissolve Dissolve in 10 mL 50:50 Water:ACN Weigh->Dissolve Sonicate Sonicate (5 mins, <30°C) Dissolve->Sonicate Filter Filter (0.22 µm PTFE Syringe Filter) Sonicate->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject 5 µL Vial->Inject

          Figure 2: Step-by-step preparation workflow to ensure homogeneity and prevent particulate blockage.

          Scientific Rationale & Troubleshooting

          Why Formic Acid?

          Aminopyridines are basic.[1] Without an acidic modifier, the nitrogen lone pair interacts with residual silanols on the silica column, causing severe peak tailing. Formic acid protonates the nitrogen (forming the ammonium species), ensuring a sharp, symmetrical peak shape.

          Impurity Identification

          The most common impurity in this synthesis is the starting material, 2,6-difluoronicotinonitrile .

          • Target Peak (6-Amino-2-fluoro...): Elutes ~8-10 min (more polar).

          • Impurity (2,6-Difluoro...): Elutes ~12-14 min (less polar, lacks amino group H-bonding).

          • Warning: Industrial grade standards often contain up to 2% of the 2,6-difluoro precursor, which can be mistaken for a reaction byproduct if not accounted for.

          References

          • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.

          • PubChem . Compound Summary: 6-Amino-2-fluoronicotinonitrile (CAS 1150114-80-9). National Library of Medicine.

          • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience.
          • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics.

          Sources

          A Comparative Guide to the Infrared (IR) Spectroscopy of Aminonicotinonitriles: Unraveling the Nuances of the Nitrile Peak

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. Aminonicotinonitriles, core scaffolds in numerous pharmacologically active molecules, present a unique analytical challenge. Their isomeric forms, while structurally similar, can exhibit distinct electronic and physicochemical properties. Infrared (IR) spectroscopy offers a rapid, non-destructive method for differentiating these isomers by leveraging the sensitivity of the nitrile (C≡N) stretching vibration to its local chemical environment.

          This guide provides an in-depth comparison of the nitrile peak in various aminonicotinonitrile isomers. We will move beyond simple peak identification to explore the underlying principles—electronic effects, solvent interactions, and hydrogen bonding—that dictate the position, intensity, and shape of this crucial spectroscopic marker. The experimental protocols and data presented herein are designed to equip you with the expertise to confidently characterize these molecules and interpret their spectral data with a high degree of scientific rigor.

          The Nitrile Stretching Vibration: A Sensitive Spectroscopic Probe

          The carbon-nitrogen triple bond (C≡N) in nitriles gives rise to a characteristic absorption band in a relatively uncluttered region of the mid-infrared spectrum, typically between 2200 and 2260 cm⁻¹.[1][2] This peak is generally sharp and intense due to the significant change in dipole moment (dµ/dx) during the stretching vibration of the polar C≡N bond.[1]

          For aromatic nitriles, such as the aminonicotinonitriles, the nitrile peak is observed at a lower frequency (typically 2220-2240 cm⁻¹) compared to their saturated (aliphatic) counterparts (2240-2260 cm⁻¹).[1][2][3] This shift is a direct result of conjugation , where the π-electrons of the aromatic ring interact with the π-system of the nitrile group. This electronic delocalization weakens the C≡N bond, reduces its force constant, and consequently lowers the energy required to excite its stretching vibration.[1][3] It is this sensitivity to electronic perturbations that makes the nitrile peak an excellent probe for isomeric differentiation.

          Comparative Analysis: The Influence of Isomeric Structure

          The position of the amino (-NH₂) group on the pyridine ring relative to the nitrile group and the ring nitrogen is the primary determinant of the C≡N stretching frequency. The amino group acts as a strong electron-donating group (EDG) through resonance, enriching the aromatic ring with electron density. This effect, in turn, influences the nitrile bond.

          Let's consider the common isomers of aminonicotinonitrile:

          Aminonicotinonitriles cluster_2A3N 2-Amino-3-nicotinonitrile cluster_6A3N 6-Amino-3-nicotinonitrile cluster_4A3N 4-Amino-3-nicotinonitrile node_2A3N node_2A3N node_6A3N node_6A3N node_4A3N node_4A3N

          Figure 1: Structures of common aminonicotinonitrile isomers.

          The extent of conjugation and the potential for hydrogen bonding vary significantly between these isomers, leading to distinct IR spectra.

          • Electronic Effects: The resonance effect of the amino group is strongest when it is ortho or para to the nitrile group. This increased electron donation into the ring and towards the nitrile group enhances conjugation, further weakening the C≡N bond and shifting its absorption to a lower wavenumber.

          • Hydrogen Bonding: The amino group protons can form hydrogen bonds. Intramolecular H-bonding can occur if the -NH₂ group is positioned ortho to the nitrile nitrogen or the pyridine ring nitrogen. This interaction can restrict the vibrational freedom of the nitrile group and influence its electron density, often leading to a frequency shift. Intermolecular H-bonding, prevalent in the solid state or in concentrated solutions, can cause significant peak broadening and shifts to higher wavenumbers (blueshifts).[4][5][6]

          The following table summarizes the expected shifts based on these principles. The exact peak positions can vary with the physical state and solvent.

          Isomer-NH₂ PositionExpected C≡N Frequency (νC≡N) ShiftRationale
          Benzonitrile (Reference) N/A~2230 cm⁻¹ (in CCl₄)Baseline for an aromatic nitrile with no amino group.
          2-Amino-3-nicotinonitrile ortho to -CNSignificant LoweringStrong resonance effect from the ortho amino group. Potential for intramolecular H-bonding between -NH₂ and the pyridine N may also influence the peak.
          4-Amino-3-nicotinonitrile meta to -CNModerate LoweringResonance effect is weaker at the meta position. The primary influence is the inductive effect.
          6-Amino-3-nicotinonitrile para to Pyridine NSignificant LoweringStrong resonance effect from the amino group is transmitted through the ring to the nitrile group.

          Critical Experimental Factors: Solvent and Physical State

          A rigorous comparison of nitrile peak positions requires careful control of experimental conditions, as the local environment can profoundly impact the spectrum.

          Solvent Effects (Solvatochromism)

          The polarity of the solvent can perturb the C≡N bond.[7][8] This phenomenon, known as solvatochromism, must be accounted for when comparing data from different sources.

          • Aprotic Solvents: In non-hydrogen-bonding solvents (e.g., hexane, CCl₄, THF), the nitrile frequency shifts are primarily governed by the vibrational Stark effect (VSE), where the solvent's local electric field perturbs the C≡N oscillator.[7] Generally, increasing solvent polarity leads to a slight redshift (lower frequency).

          • Protic Solvents: Protic solvents (e.g., water, methanol, ethanol) introduce a significant complication: hydrogen bonding. When a protic solvent donates a hydrogen bond to the nitrile's nitrogen atom, it typically causes a blueshift (a shift to a higher frequency).[4][5][6] This effect often overrides the expected redshift from solvent polarity and can complicate spectral interpretation. Interestingly, while the peak frequency is complex in protic environments, the integrated peak intensity (area) often maintains a more direct correlation with the local electric field, offering an alternative quantitative probe.[4][9][10]

          Physical State (Solid vs. Solution)

          Spectra recorded on solid samples (using KBr pellets or an Attenuated Total Reflectance, ATR, accessory) can differ markedly from those recorded in solution. In the solid state, intermolecular hydrogen bonding between the amino groups and nitrile groups of adjacent molecules is often significant. These interactions can lead to peak broadening and the appearance of multiple or shifted bands that are not present in a dilute solution where molecules are isolated. Therefore, for direct comparison of substituent effects, it is often preferable to use spectra from dilute solutions in a non-interacting solvent like CCl₄ or CHCl₃.

          Experimental Protocol: High-Fidelity FT-IR Analysis using ATR

          Attenuated Total Reflectance (ATR) is the preferred technique for acquiring IR spectra of solid aminonicotinonitriles due to its minimal sample preparation and high reproducibility.

          ATR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start: Obtain Dry Sample Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum (Clean, empty crystal) Clean->Background Place Place Small Amount of Sample on Crystal Background->Place Apply Apply Pressure with Anvil (Ensure good contact) Place->Apply Collect Collect Sample Spectrum (e.g., 32 scans @ 4 cm⁻¹ res.) Apply->Collect Process Perform ATR Correction & Background Subtraction Collect->Process Identify Identify & Label Key Peaks (νC≡N, νN-H, etc.) Process->Identify Report Report Peak Position (cm⁻¹), Intensity, and Shape Identify->Report End End Report->End

          Figure 2: Standard workflow for FT-IR data acquisition using an ATR accessory.

          Step-by-Step Methodology
          • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal stability.

          • Crystal Cleaning: Thoroughly clean the ATR crystal surface (typically diamond or germanium) with a suitable solvent (e.g., ACS-grade isopropanol) and a soft, lint-free wipe.

          • Background Collection: Acquire a background spectrum. This measurement accounts for the absorbance of the crystal and the ambient environment (e.g., CO₂, H₂O vapor) and is crucial for obtaining a clean sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

          • Sample Application: Place a small amount of the solid aminonicotinonitrile sample onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

          • Pressure Application: Lower the ATR anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra with low signal intensity and distorted peak shapes.

          • Sample Spectrum Collection: Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

          • Data Processing: The spectrometer software will automatically ratio the sample single-beam spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Ensure any necessary ATR corrections (which account for the wavelength-dependent depth of penetration of the IR beam) are applied by the software.

          • Analysis: Identify the nitrile peak near 2200 cm⁻¹ and accurately determine its peak maximum. Also, analyze the N-H stretching region (~3200-3500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹) for additional structural information.

          • Cleaning: After analysis, raise the anvil, remove the sample, and clean the crystal thoroughly as in Step 2.

          This self-validating protocol ensures that any observed spectral differences are due to the chemical nature of the samples, not experimental artifacts.

          Conclusion

          The nitrile stretching frequency in aminonicotinonitriles is a powerful diagnostic tool, but its interpretation demands more than a cursory glance at a correlation chart. As we have demonstrated, the position of this peak is a sensitive reporter on the interplay of complex electronic and intermolecular forces. By understanding the influence of isomeric position, solvent environment, and physical state, researchers can harness the full potential of IR spectroscopy. A systematic approach, grounded in a robust experimental protocol, allows for the confident differentiation of isomers and provides critical insights into the molecular structure and environment, which are indispensable for applications in medicinal chemistry and materials science.

          References

          • Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC. (n.d.).
          • Bagchi, S., Boxer, S. G., & Fayer, M. D. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society, 144(17), 7562–7567. Retrieved from [Link]

          • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

          • Ito, F., Pilkington, G. A., & Kuhlkarni, S. V. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Physical Chemistry Chemical Physics, 23(34), 18455-18464. Retrieved from [Link]

          • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach with DFT Calculations. (2024). International Journal of Engineering Research & Management Technology, 11(5). Retrieved from [Link]

          • Weaver, J. B., Kozuch, J., Kirsh, J. M., et al. (2022). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. Retrieved from [Link]

          • Ghosh, A., Wang, J., & Tucker, M. J. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 4017–4025. Retrieved from [Link]

          • Rajasekhar, B., et al. (2022). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. ResearchGate. Retrieved from [Link]

          • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141. Retrieved from [Link]

          • Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. (2022). ResearchGate. Retrieved from [Link]

          • Weaver, J. B., Kozuch, J., Kirsh, J. M., et al. (2022). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. Retrieved from [Link]

          • Csaszar, A. G., & Fogarasi, G. (1989). Scaled quantum mechanical (SQM) force field and theoretical vibrational spectrum for benzonitrile. Journal of Molecular Structure: THEOCHEM, 186, 307-321. Retrieved from [Link]

          • Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. (2022). PubMed. Retrieved from [Link]

          • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

          • 05 Notes On Nitriles IR Spectra. (n.d.). Scribd. Retrieved from [Link]

          • IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. (2021). PubMed Central. Retrieved from [Link]

          • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved from [Link]

          • Infrared Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

          • Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[7]benzopyrano [2,3-b]pyridine-3 carbonitrile. (2014). ResearchGate. Retrieved from [Link]

          • Structural Design, H-Bonding Interactions, Vibrational Properties, Periodic-DFT Calculations, and Antibacterial Activity of a Nicotinamide Cocrystal Using Tetradecanoic Acid as a Coformer. (2024). ResearchGate. Retrieved from [Link]

          • Combined IR/NIR and DFT Calculations Analysis of the Solvent Effects on Frequencies and Intensities of the Fundamental and Overtones of the C=O Stretching Vibrations of Acetone and 2-Hexanone. (2016). ResearchGate. Retrieved from [Link]

          Sources

          Comparative Guide: Crystal Structure Analysis of Substituted Aminopyridines

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Crystal Structure Analysis of Substituted Aminopyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

          Executive Summary

          Substituted aminopyridines act as critical scaffolds in modern medicinal chemistry, serving as the backbone for potassium channel blockers (e.g., 4-aminopyridine/Fampridine), kinase inhibitors, and analgesic agents. However, their structural analysis presents unique challenges: tautomeric ambiguity (amino-pyridine vs. imino-dihydropyridine) and a high propensity for polymorphism .

          This guide compares the three primary methodologies for analyzing these solid forms—Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Computational Structure Prediction (CSP) . As a Senior Application Scientist, I provide an evidence-based roadmap to selecting the right tool, validating the supramolecular synthons (specifically the

          
           motif), and executing a robust crystallization protocol.
          
          Part 1: Critical Analysis of Methodologies

          In the development of aminopyridine-based therapeutics, the choice of analytical method dictates the resolution of your structural insight. While PXRD is the industry workhorse for batch release, SC-XRD remains the non-negotiable gold standard for ab initio structure determination.

          1. Single Crystal X-Ray Diffraction (SC-XRD)[1]
          • Role: The definitive tool for atomic resolution.

          • Performance: SC-XRD is the only method capable of unambiguously locating hydrogen atoms in the electron density map, which is critical for distinguishing between the amino (–NH2) and imino (=NH) tautomers of substituted aminopyridines.

          • Limitation: Requires a single, high-quality crystal (

            
            ), which can be the bottleneck in early-stage discovery.
            
          2. Powder X-Ray Diffraction (PXRD)
          • Role: High-throughput fingerprinting.

          • Performance: Ideal for identifying polymorphs in bulk samples and monitoring phase purity during scale-up.

          • Limitation: Cannot solve unknown structures ab initio without complex Rietveld refinement, and often fails to resolve subtle tautomeric shifts or proton transfer events common in aminopyridine salts.

          3. Computational Structure Prediction (CSP)
          • Role: The predictive partner.

          • Performance: Uses lattice energy minimization to predict potential polymorphs before synthesis.

          • Limitation: Computationally expensive and requires experimental validation (SC-XRD) to confirm the thermodynamic stability of the predicted forms.

          Table 1: Comparative Performance Matrix
          FeatureSC-XRD (Gold Standard) PXRD (Screening Tool) CSP (Predictive)
          Atomic Resolution
          
          
          (Atomic precision)
          Low (Bulk average)N/A (Theoretical)
          H-Atom Location High (Crucial for tautomers)Low/ImpossibleHigh (Calculated)
          Sample Req. Single Crystal (
          
          
          mm)
          Powder (
          
          
          mg)
          Molecular Structure
          Throughput Low (1-2 hours/sample)High (5-10 mins/sample)Low (Days/Weeks)
          Primary Utility Absolute Structure & StereochemistryPolymorph ID & Phase PurityCrystal Engineering Design
          Part 2: Structural Motifs & Mechanism

          Understanding the causality of crystal packing is essential for engineering stable drugs. In substituted aminopyridines, the competition between hydrogen bond donors and acceptors dictates the solid-state form.

          The
          
          
          Supramolecular Synthon

          In 2-aminopyridines, the dominant interaction is the formation of a centrosymmetric dimer via N–H···N hydrogen bonds.[1][2] This forms an eight-membered ring described by the graph set notation

          
           .
          
          • Mechanism: The ring nitrogen (acceptor) pairs with the amino group (donor) of a neighboring molecule.

          • Relevance: Disruption of this motif by steric hindrance (e.g., substitution at the 3-position) or protonation (salt formation) often forces the molecule into a catemer (chain) motif, significantly altering solubility and melting point.

          The 4-Aminopyridine Chain

          Unlike the 2-isomer, 4-aminopyridines typically form infinite 1D hydrogen-bonded chains. This linear networking often results in higher melting points and lower solubility compared to the discrete dimers of 2-aminopyridines.

          Part 3: Visualization of Workflows
          Diagram 1: Analytical Decision Matrix

          Caption: Decision logic for selecting the appropriate solid-state analysis method based on sample state and data requirements.

          AnalysisDecision Start Start: Solid Sample Received CheckCryst Is sample crystalline? Start->CheckCryst Microscopy Optical Microscopy Check CheckCryst->Microscopy Yes CSP Run CSP (Prediction) CheckCryst->CSP No (Amorphous) SingleCryst Single Crystal Available? Microscopy->SingleCryst SCXRD Perform SC-XRD (Gold Standard) SingleCryst->SCXRD Yes (>0.1mm) PXRD Perform PXRD (Phase ID) SingleCryst->PXRD No (Microcrystalline) Result1 Determine Tautomer & Absolute Structure SCXRD->Result1 Result2 Identify Polymorphs & Bulk Purity PXRD->Result2 CSP->Result1 Validation req.

          Diagram 2: Crystallization Workflow for Aminopyridines

          Caption: Optimized slow-evaporation protocol for growing high-quality aminopyridine crystals suitable for SC-XRD.

          Crystallization Step1 1. Dissolution (Solvent: MeOH/EtOH) Step2 2. Filtration (0.45 µm PTFE) Step1->Step2 Remove particulates Step3 3. Nucleation Control (Anti-solvent: Hexane) Step2->Step3 Induce supersaturation Step4 4. Slow Evaporation (24-48h @ 4°C) Step3->Step4 Crystal growth Step5 5. Harvest (Paratone Oil) Step4->Step5 Mounting

          Part 4: Experimental Protocol

          Objective: Grow diffraction-quality single crystals of a substituted 2-aminopyridine derivative and determine its structure.

          1. Crystallization (Slow Evaporation Method)[1]
          • Rationale: Aminopyridines have high solubility in alcohols. Slow evaporation allows for the thermodynamic ordering required to form the

            
             dimer.
            
          • Protocol:

            • Dissolve 20 mg of the aminopyridine derivative in 2 mL of Methanol (HPLC grade).

            • Sonicate for 5 minutes to ensure complete dissolution.

            • Filter the solution through a 0.45

              
              m PTFE syringe filter into a clean 4 mL glass vial. Note: Dust particles act as irregular nucleation sites and must be removed.
              
            • Cover the vial with Parafilm and pierce 3-4 small holes to control evaporation rate.

            • Place in a vibration-free environment at 4°C.

            • Checkpoint: Inspect after 24 hours. Look for prismatic, transparent crystals.

          2. Data Collection (SC-XRD)
          • Instrument: Bruker D8 QUEST or equivalent with Mo-K

            
             radiation (
            
            
            
            ).
          • Temperature: Maintain sample at 100 K using a nitrogen cryostream. Reason: Reduces thermal vibration, improving resolution of H-atoms.

          • Strategy: Collect a full sphere of data (completeness > 99%) to resolution

            
            .
            
          3. Refinement (The "Trustworthiness" Check)
          • Software: SHELXL.

          • Critical Step: Locate amine hydrogens in the difference Fourier map. Do not geometrically fix them immediately. Allow them to refine freely first to confirm the tautomeric state (amino vs. imino).

          • Validation: Ensure the

            
             value is 
            
            
            
            and the Goodness of Fit (GooF) is near 1.0.
          References
          • Vertex AI Search. (2026). The Science Behind 4-Aminopyridine: Understanding Its Role in Chemical Synthesis. nbinno.com. 3

          • Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines. RSC Publishing. 4

          • National Institutes of Health. (2014).[5] Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives. PubMed. 6

          • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. 7

          • MDPI. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. 8

          Sources

          Safety Operating Guide

          Personal protective equipment for handling 6-Amino-2-fluoronicotinonitrile

          Author: BenchChem Technical Support Team. Date: February 2026

          Critical Hazard Profile & Risk Assessment

          The "Why" Behind the Protocol: 6-Amino-2-fluoronicotinonitrile (CAS: 1211527-38-6 / 1445962-29-7) is a functionalized pyridine intermediate frequently used in the synthesis of kinase inhibitors. Its structural components dictate its hazard profile:

          • The 2-Fluoro Substituent: Increases lipophilicity (LogP) and metabolic stability compared to non-halogenated analogs. This enhances the compound's ability to penetrate the stratum corneum (outer skin layer), making dermal absorption a primary risk vector.

          • The Aminopyridine Core: Historically associated with neurotoxicity (potassium channel blocking activity). While specific toxicology data for this isomer may be limited, structural analogs (e.g., 4-aminopyridine) are highly toxic (Acute Tox. 2/3).

          • The Nitrile Group: Stable under physiological pH, but poses a theoretical risk of cyanide release under extreme acidic hydrolysis or combustion.

          Default Hazard Assumption: In the absence of full toxicological datasets, you must handle this compound as Acute Toxic (Category 3) via oral, dermal, and inhalation routes.

          PropertyHazard Implication
          Physical State Solid powder. High potential for electrostatic charging and dust aerosolization.
          Solubility Soluble in DMSO, DCM, Ethyl Acetate. Solubilized compound penetrates gloves orders of magnitude faster than solid.
          Incompatibility Strong oxidizers, strong acids (hydrolysis risk).

          The PPE Matrix: A Self-Validating System

          Do not rely on a single PPE standard. The protection required changes based on the state of matter (Solid vs. Solution).

          A. Respiratory Protection (The Primary Barrier)
          • Engineering Control (Mandatory): All weighing and open-vessel manipulations must occur inside a certified Variable Air Volume (VAV) Chemical Fume Hood.

          • Face Velocity: Ensure 0.5 m/s (100 fpm) flow rate.

          • Secondary Barrier: If hood access is compromised or during spill cleanup, use a P100 (HEPA) half-mask respirator . N95s are insufficient for fine organic dusts in a spill scenario.

          B. Dermal Protection (The Variable Barrier)
          • Standard Nitrile Gloves (0.11 mm): Adequate only for handling the dry solid or closed containers.

          • The "Solvent Effect" Trap: Once dissolved in organic solvents (DCM, DMSO), standard nitrile gloves offer <5 minutes of protection. The solvent acts as a carrier vehicle, transporting the toxic payload through the glove material.

          Glove Selection Protocol:

          TaskGlove MaterialThicknessBreakthrough Time
          Weighing Solid Standard Nitrile4-5 mil (0.11mm)>480 min (Solid)
          Solution (DMSO/MeOH) Double-gloved Nitrile8-10 mil (Total)~15-30 min
          Solution (DCM/Chloroform) Laminate (Silver Shield/4H) Multi-layer>240 min

          Tech Tip: If using Laminate gloves (which have poor dexterity), wear them as the inner liner and place a tight-fitting nitrile glove on top for grip control.

          Operational Workflow & Decision Logic

          The following diagram illustrates the decision-making process for PPE selection based on solvent interaction.

          PPE_Decision_Logic Start Handling 6-Amino-2-fluoronicotinonitrile State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solubilized (Liquid) State->Solution Protocol_A Protocol A: Standard Nitrile (4 mil) + Lab Coat + Goggles Solid->Protocol_A Dust Risk Only Solvent_Check Identify Solvent Carrier Solution->Solvent_Check Low_Pen Polar/High MW (Water, MeOH, DMSO) Solvent_Check->Low_Pen High_Pen Halogenated/Small Organic (DCM, Chloroform, THF) Solvent_Check->High_Pen Protocol_B Protocol B: Double Nitrile (Change <30 mins) + Splash Apron Low_Pen->Protocol_B Moderate Permeation Protocol_C Protocol C: Laminate Liner (Silver Shield) + Outer Nitrile Grip High_Pen->Protocol_C Rapid Breakthrough

          Figure 1: PPE Decision Logic based on solvent carrier permeation rates.

          Step-by-Step Handling Protocol

          Phase 1: Preparation & Weighing
          • Static Control: Fluorinated aromatics are often "fluffy" and prone to static. Use an ionizing fan or anti-static gun inside the hood to prevent powder scattering.

          • The "Dirty Hand/Clean Hand" Rule: Designate your right hand (if dominant) as "dirty" for handling the spatula and chemical container. Keep the left hand "clean" for touching the balance door and notebook.

          • Weighing: Weigh directly into a tared vial. Never use weighing paper for potent compounds; use a weighing boat or funnel that can be rinsed into the reaction vessel.

          Phase 2: Reaction Setup
          • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.

          • Sealing: Once dissolved, the risk shifts from inhalation to dermal splash. Cap the vessel immediately.

          • Labeling: Mark the flask clearly with "TOXIC" and "NITRILE" to warn others of the specific hazard class.

          Phase 3: Decontamination & Waste
          • Primary Wash: Rinse all spatulas and glassware with Acetone inside the hood. Collect this rinse as hazardous waste.

          • Surface Wipe: Wipe the balance area with a detergent solution (e.g., Decon 90) followed by water.

          • Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to ensure no skin contact with the outer glove surface.

          Emergency Response & First Aid

          Scenario: Powder Spill (>100 mg)

          • Evacuate: Alert nearby personnel.

          • Isolate: Close the fume hood sash.

          • Clean: Do not dry sweep. Cover with wet paper towels (soaked in water/detergent) to suppress dust, then wipe up.

          Scenario: Skin Exposure (Solution)

          • Time is Tissue: Immediately strip contaminated clothing.[1]

          • Flush: Wash with soap and copious water for 15 minutes . Avoid organic solvents (ethanol/acetone) on skin, as they enhance absorption.

          • Medical: Seek evaluation. Inform medical staff of potential aminopyridine exposure (neurotoxic risk).

          References

          • PubChem. (2025).[2] 6-Fluoronicotinic Acid and Derivatives: Compound Summary & Safety Data. National Library of Medicine. [Link]

          • National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling Aromatic Amines and Nitriles. [Link]

          Sources

          ×

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.